Product packaging for 1-Ethoxy-4-fluoro-2-nitrobenzene(Cat. No.:CAS No. 321-04-0)

1-Ethoxy-4-fluoro-2-nitrobenzene

Cat. No.: B1611274
CAS No.: 321-04-0
M. Wt: 185.15 g/mol
InChI Key: UERNJNZUJBOYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Ethoxy-4-fluoro-2-nitrobenzene ( 321-04-0) is a high-purity aromatic compound with the molecular formula C8H8FNO3 and a molecular weight of 185.15 g/mol . This compound serves as a versatile and valuable building block in organic synthesis and scientific research, particularly in the development of pharmaceuticals and agrochemicals. Its molecular structure, featuring ethoxy, fluoro, and nitro substituents on a benzene ring, makes it an ideal intermediate for nucleophilic aromatic substitution reactions and other functional group transformations . Researchers utilize this compound for the synthesis of more complex molecules, including anilines and various heterocyclic systems. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions; it may be harmful if swallowed, cause skin and eye irritation, and cause respiratory irritation . Available for secure, cold-chain shipping to ensure product integrity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO3 B1611274 1-Ethoxy-4-fluoro-2-nitrobenzene CAS No. 321-04-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxy-4-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERNJNZUJBOYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70538082
Record name 1-Ethoxy-4-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321-04-0
Record name 1-Ethoxy-4-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethoxy-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthesis pathway for 1-Ethoxy-4-fluoro-2-nitrobenzene, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is based on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone of modern organic chemistry. This document provides a comprehensive overview of the synthetic route, detailed experimental protocols derived from analogous reactions, and a summary of relevant data.

Synthesis Pathway: Nucleophilic Aromatic Substitution

The most direct and industrially scalable synthesis of this compound involves the reaction of 3,4-difluoronitrobenzene with sodium ethoxide. This reaction is a classic example of nucleophilic aromatic substitution. The strongly electron-withdrawing nitro group (-NO2) activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.

In 3,4-difluoronitrobenzene, the fluorine atom at the C4 position is para to the nitro group, making it significantly more susceptible to substitution than the fluorine atom at the C3 position, which is meta to the nitro group. The ethoxide ion (CH3CH2O-), a potent nucleophile, will preferentially attack the C4 position, displacing the fluoride ion and forming the desired product, this compound.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which subsequently collapses to the final product with the expulsion of the fluoride leaving group.[1]

Experimental Protocol

While a specific, publicly available, detailed protocol for the synthesis of this compound is not extensively documented, the following procedure is a representative method based on established protocols for similar nucleophilic aromatic substitution reactions on activated fluoroaromatic compounds.[2]

Reaction:

Materials:

  • 3,4-Difluoronitrobenzene

  • Sodium ethoxide (can be prepared in situ from sodium and absolute ethanol or used as a commercial solution)

  • Anhydrous solvent (e.g., Ethanol, Dimethylformamide (DMF), or Tetrahydrofuran (THF))

  • Hydrochloric acid (HCl), dilute solution for workup

  • Sodium chloride solution (brine), saturated

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

Procedure:

  • Preparation of Sodium Ethoxide (if not using a commercial solution): In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve clean sodium metal in an excess of absolute ethanol under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution (or a commercial solution of sodium ethoxide in ethanol), add the anhydrous solvent of choice (if different). Cool the mixture to 0-5 °C in an ice bath.

  • Addition of Substrate: Slowly add a solution of 3,4-difluoronitrobenzene in the same anhydrous solvent to the stirred sodium ethoxide solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (typically 2-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). In some cases, gentle heating may be required to drive the reaction to completion.

  • Workup:

    • Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow addition of a dilute aqueous solution of hydrochloric acid until the mixture is neutral or slightly acidic.

    • Remove the bulk of the organic solvent under reduced pressure.

    • Partition the residue between water and an organic extraction solvent (e.g., ethyl acetate).

    • Separate the organic layer and wash it sequentially with water and saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Data Presentation

The following tables summarize key data for the starting material and a related product. While specific quantitative data for this compound is not available in the public literature, the data for 1-ethoxy-4-nitrobenzene can be used as a reasonable estimate for spectroscopic and physical properties.

Table 1: Physical and Spectroscopic Data of Starting Material

CompoundFormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
3,4-DifluoronitrobenzeneC₆H₃F₂NO₂159.09Pale yellow crystalline solid25-28207

Table 2: Physical and Spectroscopic Data of a Structurally Related Product

CompoundFormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
1-Ethoxy-4-nitrobenzeneC₈H₉NO₃167.16Yellow crystalline solid58-61283

Note: The data for this compound is expected to be in a similar range.

Mandatory Visualization

The following diagrams illustrate the synthesis pathway and the experimental workflow for the preparation of this compound.

Synthesis_Pathway reagent Sodium Ethoxide (CH₃CH₂ONa) product This compound reagent->product start 3,4-Difluoronitrobenzene start->product Nucleophilic Aromatic Substitution (SNAr)

Caption: Synthesis pathway of this compound.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_reagent Prepare/Obtain Sodium Ethoxide Solution setup_reaction Set up Reaction Flask under Nitrogen prep_reagent->setup_reaction add_substrate Slowly Add 3,4-Difluoronitrobenzene setup_reaction->add_substrate react Stir at Room Temperature (Monitor by TLC/GC-MS) add_substrate->react quench Quench with dilute HCl react->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry over Anhydrous MgSO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify final_product Pure 1-Ethoxy-4-fluoro- 2-nitrobenzene purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Substituted Ethoxy-fluoro-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of ethoxy-fluoro-nitrobenzene isomers, with a primary focus on 2-Ethoxy-4-fluoro-1-nitrobenzene and 4-Ethoxy-1-fluoro-2-nitrobenzene, which are key intermediates in various synthetic applications. Due to the potential for ambiguity in nomenclature, this guide distinguishes between these specific isomers to provide precise data for research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of two common isomers of ethoxy-fluoro-nitrobenzene. These properties are crucial for understanding the behavior of these compounds in various experimental and industrial settings.

Property2-Ethoxy-4-fluoro-1-nitrobenzene4-Ethoxy-1-fluoro-2-nitrobenzene
CAS Number 28987-44-210298-81-4[1]
Molecular Formula C₈H₈FNO₃[2]C₈H₈FNO₃[1]
Molecular Weight 185.15 g/mol 185.15 g/mol [1]
Appearance Not specifiedNot specified
Melting Point 35-37 °CNot specified
Boiling Point 261.5 °C at 760 mmHgNot specified
Density 1.268 g/cm³Not specified
Vapor Pressure 0.0187 mmHg at 25 °CNot specified
Flash Point 111.9 °CNot specified
Refractive Index 1.516Not specified
Solubility Insoluble in water[3]Not specified
XLogP3 2.12.3[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of these specific compounds are not extensively published. However, standard organic chemistry methodologies are applicable for their synthesis and the determination of their physicochemical properties.

2.1. Synthesis

A plausible synthetic route for these compounds involves the Williamson ether synthesis, a well-established method for forming ethers. For instance, 1-ethoxy-4-nitrobenzene can be synthesized from 4-nitrophenol and ethyl iodide[4]. A similar approach can be envisioned for the title compounds, starting from the corresponding fluoronitrophenol.

A general synthetic procedure would be:

  • Dissolve the appropriate fluoronitrophenol in a suitable polar aprotic solvent (e.g., DMF or acetone).

  • Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming a phenoxide.

  • Add an ethylating agent, such as ethyl iodide or diethyl sulfate, to the reaction mixture.

  • Heat the mixture to drive the reaction to completion, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is extracted using a suitable organic solvent.

  • The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by column chromatography or recrystallization.

2.2. Physicochemical Property Determination

  • Melting Point: The melting point is determined using a melting point apparatus. A small, dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[5] The tube is placed in a heating block, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[6] The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a liquid.[6]

  • Boiling Point: The boiling point can be determined by distillation or using a micro-boiling point method with a Thiele tube for small sample volumes.[7][8] In the micro method, a small amount of the liquid is heated in a tube containing an inverted capillary tube.[7] The temperature is recorded when a steady stream of bubbles emerges, and upon cooling, the liquid is drawn back into the capillary.[7] This temperature corresponds to the boiling point at the measured atmospheric pressure.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[9][10][11] The sample is dissolved in a deuterated solvent, and the spectrum is recorded. The chemical shifts, integration, and coupling patterns help in assigning the structure.

    • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[12][13][14] A sample is exposed to infrared radiation, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the bonds within the molecule, allowing for the identification of groups like nitro (NO₂), ether (C-O-C), and aromatic rings.[13]

    • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.[15][16] The molecule is ionized, and the mass-to-charge ratio of the molecular ion and its fragments are measured.[17][18]

Mandatory Visualizations

3.1. Logical Relationships and Experimental Workflows

The following diagrams illustrate the relationship between the chemical structure and its properties, and a general workflow for the synthesis and characterization of the target compounds.

G cluster_0 Chemical Structure cluster_1 Physicochemical Properties cluster_2 Applications A 1-Ethoxy-4-fluoro-2-nitrobenzene (C8H8FNO3) B Molecular Weight A->B Determines C Melting/Boiling Point A->C Influences D Solubility A->D Affects E Spectroscopic Data (NMR, IR, MS) A->E Characterized by F Pharmaceutical Synthesis C->F Impacts reaction conditions G Agrochemical Development C->G Impacts stability H Material Science C->H Defines processing temperature D->F Affects formulation D->G Affects application method E->F Confirms identity

Fig. 1: Relationship between the chemical structure of this compound and its properties and applications.

G start Start: Starting Materials (Fluoronitrophenol, Ethylating Agent) synthesis Williamson Ether Synthesis start->synthesis product Crude Product synthesis->product workup Aqueous Workup & Extraction purification Purification (Column Chromatography/Recrystallization) workup->purification pure_product Pure Product purification->pure_product product->workup characterization Characterization pure_product->characterization nmr NMR characterization->nmr ir IR characterization->ir ms MS characterization->ms mp_bp Melting/Boiling Point characterization->mp_bp end End: Characterized Compound nmr->end ir->end ms->end mp_bp->end

Fig. 2: General experimental workflow for the synthesis and characterization of ethoxy-fluoro-nitrobenzene derivatives.

References

1-Ethoxy-4-fluoro-2-nitrobenzene CAS number and identification

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of 1-Ethoxy-4-fluoro-2-nitrobenzene (CAS No. 10298-81-4)

Introduction

This document provides an in-depth technical guide on this compound, a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. Due to the presence of three different functional groups—ethoxy, fluoro, and nitro—this molecule offers a versatile platform for further chemical modifications. This guide covers its chemical identity, physicochemical properties, safety and handling, a proposed synthesis protocol, and expected analytical characterization.

Nomenclature Note: The user's query specified "this compound". According to IUPAC nomenclature rules that prioritize the lowest possible locant set for substituents, the correct IUPAC name for this substitution pattern is 4-Ethoxy-1-fluoro-2-nitrobenzene . This document will use the IUPAC-preferred name while acknowledging the requested name refers to the same chemical structure.

Chemical Identification and Properties

The fundamental identification and physicochemical properties of 4-Ethoxy-1-fluoro-2-nitrobenzene are summarized below.

PropertyValue
CAS Number 10298-81-4
IUPAC Name 4-Ethoxy-1-fluoro-2-nitrobenzene
Synonyms This compound, 4-ethoxy-1-fluoro-2-nitro-benzene
Molecular Formula C₈H₈FNO₃
Molecular Weight 185.15 g/mol
Appearance Expected to be a solid at room temperature
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Expected to be insoluble in water; soluble in organic solvents
XLogP3 2.3

Data compiled from PubChem CID 56777244 and extrapolated from related compounds.[1]

Safety and Handling

Hazard ClassGHS Classification (Anticipated)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
Specific Target Organ Toxicity May cause respiratory irritation and potential for damage to organs through prolonged or repeated exposure.
Carcinogenicity May be suspected of causing cancer.
Aquatic Hazard Harmful to aquatic life with long-lasting effects.

Hazard classifications are based on data for similar compounds such as 1-fluoro-4-nitrobenzene and 2-ethoxy-4-fluoro-1-nitrobenzene.[2][3]

Recommended Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside a fume hood or with aerosols.

  • Hand Protection: Handle with gloves that have been inspected prior to use.

Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. Store locked up.

Experimental Protocols

Proposed Synthesis: Williamson Ether Synthesis

A specific experimental protocol for the synthesis of 4-Ethoxy-1-fluoro-2-nitrobenzene is not available in the reviewed literature. However, a plausible and common method for preparing aryl ethers is the Williamson ether synthesis. The following is a proposed protocol based on the synthesis of analogous compounds. This reaction involves the O-ethylation of 4-fluoro-2-nitrophenol.

Reaction:

4-fluoro-2-nitrophenol + Iodoethane → 4-Ethoxy-1-fluoro-2-nitrobenzene

Materials:

  • 4-fluoro-2-nitrophenol

  • Iodoethane (or other ethylating agent like diethyl sulfate)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or Dimethylformamide (DMF) as solvent

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-nitrophenol (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Add dry acetone or DMF as the solvent.

  • Stir the mixture at room temperature for 15 minutes.

  • Add iodoethane (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water and brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 4-Ethoxy-1-fluoro-2-nitrobenzene.

Analytical Identification (Expected Results)

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include a triplet and a quartet in the aliphatic region corresponding to the ethyl group protons. In the aromatic region, signals for the three aromatic protons would be observed, with splitting patterns influenced by both fluorine-proton and proton-proton coupling.

  • ¹³C NMR: Aromatic carbons would show characteristic shifts, with the carbon attached to the fluorine exhibiting a large C-F coupling constant. Signals for the ethoxy group carbons would also be present.

  • ¹⁹F NMR: A single resonance is expected, with coupling to the adjacent aromatic protons.

Infrared (IR) Spectroscopy:

  • Characteristic peaks for the nitro group (NO₂) would be expected around 1520 cm⁻¹ (asymmetric stretching) and 1340 cm⁻¹ (symmetric stretching).

  • C-O stretching vibrations for the ether linkage would appear in the region of 1250-1000 cm⁻¹.

  • C-F stretching vibrations would be observed in the fingerprint region.

  • Aromatic C-H and C=C stretching vibrations would be present in their typical regions.

Mass Spectrometry (MS):

  • The electron ionization (EI) mass spectrum is expected to show a molecular ion (M⁺) peak at m/z = 185, corresponding to the molecular weight of the compound.

  • Fragmentation patterns would likely involve the loss of the ethoxy group, the nitro group, and other characteristic fragments.

Visualizations

The following diagrams illustrate the proposed synthesis workflow and a general safety protocol for handling the compound in a laboratory setting.

G cluster_synthesis Proposed Synthesis Workflow start Start Materials: 4-fluoro-2-nitrophenol Iodoethane K₂CO₃, Acetone reaction Williamson Ether Synthesis: - Mix reactants and base in solvent - Add ethylating agent - Reflux for 4-6 hours start->reaction workup Aqueous Workup: - Filter inorganic salts - Evaporate solvent - Dissolve in Ethyl Acetate - Wash with water and brine reaction->workup purification Purification: - Dry with MgSO₄ - Column Chromatography workup->purification product Final Product: 4-Ethoxy-1-fluoro-2-nitrobenzene purification->product

Caption: Proposed Williamson Ether Synthesis Workflow.

G cluster_safety Laboratory Handling Protocol assess Risk Assessment: - Review SDS of related compounds - Identify hazards (toxic, irritant) ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat assess->ppe handling Safe Handling: - Use in a chemical fume hood - Avoid inhalation and contact - No eating, drinking, or smoking ppe->handling spill Spill & Emergency: - Evacuate area - Use appropriate spill kit - Seek medical attention if exposed handling->spill If spill/exposure occurs waste Waste Disposal: - Collect in labeled hazardous waste container - Dispose according to institutional guidelines handling->waste After experiment

Caption: General Laboratory Safety and Handling Workflow.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Ethoxy-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 1-Ethoxy-4-fluoro-2-nitrobenzene. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and materials science. Due to the limited availability of specific experimental data for this compound, this guide leverages data from structurally related molecules and computational chemistry principles to provide a thorough analysis.

Molecular Structure and Properties

This compound is a substituted aromatic compound with the chemical formula C8H8FNO3.[1] Its structure consists of a benzene ring functionalized with an ethoxy group, a fluorine atom, and a nitro group at positions 1, 4, and 2, respectively. The presence of these functional groups imparts specific electronic and steric characteristics to the molecule, influencing its reactivity and intermolecular interactions.

Table 1: General Properties of this compound

PropertyValueSource
Molecular FormulaC8H8FNO3PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number10298-81-4PubChem[1]
Molecular Weight185.15 g/mol PubChem[1]
AppearanceExpected to be a solidInferred from related compounds

Conformational Analysis

The conformation of this compound is primarily determined by the orientation of the ethoxy and nitro groups relative to the benzene ring. The rotational barriers around the C-O (ethoxy) and C-N (nitro) bonds, along with steric and electronic interactions between the substituents, dictate the preferred spatial arrangement.

The nitro group, due to its size and electronic nature, is known to have a significant impact on the conformation of substituted benzenes.[2][3] Steric hindrance between the nitro group and the adjacent ethoxy group at the ortho position is expected to be a major factor. This steric repulsion will likely force the nitro group to twist out of the plane of the benzene ring. The dihedral angle of this twist in related nitroaromatic compounds can be significant.[2]

The ethoxy group also possesses rotational freedom around the C-O bond. The conformation of the ethyl chain (gauche vs. anti) will be influenced by interactions with the neighboring nitro group and the solvent environment.

Table 2: Predicted Conformational Data for this compound (Note: These are predicted values based on related compounds and computational models, as specific experimental data is unavailable.)

ParameterPredicted Value/RangeBasis of Prediction
C(2)-C(1)-N-O Dihedral Angle30° - 60°Steric hindrance from adjacent ethoxy group, data from related nitroaromatic compounds[2]
C(1)-O-C(ethyl)-C(methyl) Dihedral Angle~180° (anti) or ~60° (gauche)Typical conformations of ethoxy groups

Spectroscopic Properties

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted Key SignalsReference Compounds
¹H NMR Aromatic protons (δ 7.0-8.0 ppm), Methylene protons of ethoxy group (quartet, δ ~4.0-4.2 ppm), Methyl protons of ethoxy group (triplet, δ ~1.4-1.5 ppm)Substituted nitrobenzenes[4]
¹³C NMR Aromatic carbons (δ 110-160 ppm), Methylene carbon of ethoxy group (δ ~65-70 ppm), Methyl carbon of ethoxy group (δ ~14-16 ppm)General ranges for substituted benzenes
IR Spectroscopy Asymmetric NO₂ stretch (~1520-1560 cm⁻¹), Symmetric NO₂ stretch (~1340-1370 cm⁻¹), C-F stretch (~1200-1250 cm⁻¹), C-O-C stretch (~1200-1250 cm⁻¹)Spectroscopic data for nitroaromatic compounds[2]
UV-Vis Spectroscopy π → π* transitions of the aromatic system, n → π* transition of the nitro groupGeneral knowledge of UV-Vis spectroscopy for aromatic compounds

Experimental Protocols

While a specific, validated synthesis protocol for this compound is not published, a plausible synthetic route can be designed based on well-established organic chemistry reactions, such as the Williamson ether synthesis.

Hypothetical Synthesis of this compound

Principle: This synthesis involves the reaction of a substituted phenol with an ethylating agent in the presence of a base.

Reactants:

  • 4-Fluoro-2-nitrophenol

  • Ethyl iodide or Diethyl sulfate

  • Potassium carbonate (or another suitable base)

  • Acetone or N,N-Dimethylformamide (DMF) (as solvent)

Procedure:

  • To a solution of 4-fluoro-2-nitrophenol in the chosen solvent, add a stoichiometric excess of the base (e.g., 1.5 equivalents of K₂CO₃).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

  • Add the ethylating agent (e.g., 1.2 equivalents of ethyl iodide) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.

  • Characterize the final product using spectroscopic techniques such as NMR, IR, and Mass Spectrometry.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Reactants 4-Fluoro-2-nitrophenol + Ethylating Agent + Base Reaction Williamson Ether Synthesis (Reflux in Solvent) Reactants->Reaction Workup Filtration & Solvent Evaporation Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Characterization_Flow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_conformation Conformational Study Synthesis Synthesized Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Synthesis->Spectroscopy Purity Purity Assessment (e.g., HPLC, TLC) Synthesis->Purity Structure Structural Confirmation Spectroscopy->Structure Crystallography X-ray Crystallography (if crystalline solid) Structure->Crystallography optional Computational Computational Modeling (DFT Calculations) Structure->Computational optional Conformation Elucidation of 3D Structure and Conformation Crystallography->Conformation Computational->Conformation

Caption: Logical workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Solubility Profile of 1-Ethoxy-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility profile of 1-Ethoxy-4-fluoro-2-nitrobenzene in common laboratory solvents. Due to the absence of specific published quantitative data, this guide outlines a qualitative solubility prediction based on the compound's molecular structure and established chemical principles. Furthermore, a detailed experimental protocol for determining the quantitative solubility of this compound is provided, enabling researchers to generate precise data for their specific applications.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] The molecular structure of this compound features a nonpolar benzene ring, a moderately polar ether group (-OCH2CH3), and two polar substituents: a nitro group (-NO2) and a fluorine atom (-F). The presence of these varied functional groups suggests a nuanced solubility profile.

The large, nonpolar benzene core will contribute to solubility in nonpolar solvents. However, the polar nitro and fluoro groups, along with the ether linkage, introduce polarity and the potential for dipole-dipole interactions, which will enhance solubility in polar solvents. Compounds with both polar and nonpolar characteristics often exhibit intermediate solubility in a range of solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe presence of polar functional groups allows for some interaction with protic solvents. However, the overall nonpolar character of the large benzene ring is expected to limit high solubility in highly polar solvents like water. Solubility is likely to be higher in alcohols compared to water.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)HighThese solvents can effectively solvate both the polar and nonpolar regions of the molecule. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.[3]
Nonpolar Hexane, Toluene, Diethyl EtherModerate to HighThe nonpolar benzene ring and the ethyl group of the ether will interact favorably with nonpolar solvents through van der Waals forces.[3] Diethyl ether, having a slight polarity, might be a particularly good solvent.
Chlorinated Dichloromethane (DCM), ChloroformHighChlorinated solvents are effective at dissolving a wide array of organic compounds, including those with moderate polarity like the target molecule.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The equilibrium solubility method is a widely accepted technique.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone, hexane)

  • Scintillation vials or screw-cap test tubes

  • Constant temperature shaker or rotator

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. The time to reach equilibrium may need to be determined empirically.[4]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of the solute.

  • Calculation of Solubility:

    • Construct a calibration curve from the data obtained for the standard solutions.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start prep Prepare Supersaturated Mixture (Excess Solute + Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate settle Settle Undissolved Solid equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter Supernatant (e.g., 0.45 µm syringe filter) sample->filter prepare_analysis Prepare for Analysis (Dilute if necessary) filter->prepare_analysis analysis Analyze Concentration (e.g., HPLC, UV-Vis) prepare_analysis->analysis calculate Calculate Solubility analysis->calculate end End calculate->end

Caption: Workflow for Quantitative Solubility Determination.

References

An In-depth Technical Guide to the Reactivity of the Nitro Group in 1-Ethoxy-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the nitro group in 1-Ethoxy-4-fluoro-2-nitrobenzene. This compound serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical and agrochemical agents. Its reactivity is primarily dictated by the strong electron-withdrawing nature of the nitro group, which significantly influences the chemistry of the aromatic ring.

Physicochemical Properties

This compound is a substituted nitrobenzene with the molecular formula C₈H₈FNO₃. Its chemical structure and key properties are summarized below.

PropertyValue
IUPAC Name This compound
CAS Number 10298-81-4
Molecular Formula C₈H₈FNO₃
Molecular Weight 185.15 g/mol
Appearance Solid
Predicted LogP 2.3

Note: Some properties are computationally predicted and should be confirmed with experimental data.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction, specifically by the ethylation of 4-fluoro-3-nitrophenol.

Experimental Protocol: Ethylation of 4-fluoro-3-nitrophenol

This protocol is adapted from a known synthetic method.

  • Reactants: 4-fluoro-3-nitrophenol, Sodium Hydride (NaH), Ethyl Iodide (C₂H₅I), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-fluoro-3-nitrophenol (1 equivalent) in anhydrous DMF, sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise at room temperature under an inert atmosphere.

    • The resulting mixture is stirred for 30 minutes at room temperature to ensure complete formation of the phenoxide.

    • Ethyl iodide (1.5 equivalents) is then added dropwise to the reaction mixture.

    • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction is quenched by the slow addition of water.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

ReactantMolar RatioKey Role
4-fluoro-3-nitrophenol1.0Starting material
Sodium Hydride1.2Base
Ethyl Iodide1.5Ethylating agent
Dimethylformamide-Solvent

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps R1 4-fluoro-3-nitrophenol S1 Deprotonation with NaH in DMF at RT R1->S1 R2 Sodium Hydride R2->S1 R3 Ethyl Iodide S2 Addition of Ethyl Iodide R3->S2 R4 DMF (Solvent) R4->S1 S1->S2 S3 Reaction Monitoring (TLC) S2->S3 S4 Aqueous Workup (Quenching, Extraction) S3->S4 S5 Purification (Column Chromatography) S4->S5 P 1-Ethoxy-4-fluoro- 2-nitrobenzene S5->P

Reactivity of the Nitro Group

The nitro group in this compound governs its reactivity in two primary ways:

  • Activation of the Aromatic Ring for Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group, positioned ortho to the fluorine atom, significantly activates the aromatic ring towards nucleophilic attack. This makes the fluorine atom a good leaving group in SNAr reactions.

  • Reduction of the Nitro Group: The nitro group itself can be readily reduced to an amino group, providing a synthetic route to substituted anilines, which are important building blocks in medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr)

The primary role of the nitro group in this context is to stabilize the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction. This stabilization is most effective when the nitro group is ortho or para to the leaving group.

Reactant [label=< this compound

>];

Nucleophile [label="Nu⁻", shape=plaintext, fontcolor="#EA4335"];

Intermediate [label=< Meisenheimer Complex (Resonance Stabilized)

>];

Product [label=< Substitution Product

>];

LeavingGroup [label="F⁻", shape=plaintext, fontcolor="#34A853"];

Reactant -> Intermediate [label="+ Nu⁻"]; Intermediate -> Product [label="- F⁻"]; Product -> LeavingGroup [style=invis]; } dot Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

A specific experimental protocol for an SNAr reaction on a closely related substrate is provided for illustrative purposes, as a direct example for this compound was not available in the searched literature.

  • Reaction: Amination of a fluoronitrobenzene derivative.

  • Reactants: Substituted fluoronitrobenzene, amine, base (e.g., K₂CO₃ or Et₃N), solvent (e.g., DMSO, DMF, or ACN).

  • Procedure:

    • The fluoronitrobenzene derivative (1 equivalent), the amine (1.1-1.5 equivalents), and the base (2-3 equivalents) are dissolved in the chosen solvent.

    • The reaction mixture is heated to a temperature ranging from 80°C to 150°C, depending on the reactivity of the substrates.

    • The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the mixture is cooled to room temperature and diluted with water.

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • Purification is typically achieved by column chromatography or recrystallization.

ParameterTypical Conditions
Nucleophiles Primary and secondary amines, thiols, alkoxides
Solvents Polar aprotic (DMSO, DMF, NMP)
Temperature 80 - 150 °C
Base K₂CO₃, Cs₂CO₃, Et₃N, DBU
Reduction of the Nitro Group

A key transformation of the nitro group is its reduction to an amine. This reaction is fundamental in the synthesis of many pharmaceutical compounds. Various reducing agents can be employed, with catalytic hydrogenation being a common and clean method.

Nitro_Reduction Start 1-Ethoxy-4-fluoro- 2-nitrobenzene Product 5-Fluoro-2-ethoxyaniline Start->Product Reduction Reagents Reducing Agent (e.g., H₂, Pd/C) Reagents->Product

This protocol is based on the reduction of this compound as described in patent literature.

  • Reactants: this compound, Palladium on Carbon (Pd/C), Hydrogen gas (H₂), solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

  • Procedure:

    • This compound is dissolved in the chosen solvent in a hydrogenation vessel.

    • A catalytic amount of 10% Palladium on Carbon (typically 1-5 mol%) is added to the solution.

    • The vessel is purged with nitrogen and then filled with hydrogen gas to a pressure of 1-5 atm.

    • The reaction mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen has been consumed, or until monitoring by TLC/LC-MS indicates complete conversion of the starting material.

    • Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.

    • The filtrate is concentrated under reduced pressure to yield 5-fluoro-2-ethoxyaniline. The crude product may be used directly or purified further if necessary.

ParameterTypical Conditions
Catalyst 10% Pd/C, PtO₂, Raney Nickel
Solvent Methanol, Ethanol, Ethyl Acetate, THF
H₂ Pressure 1 - 5 atm
Temperature Room Temperature
Yield High (often >90%)

Spectroscopic Data (Predicted)

Predicted ¹H NMR Predicted ¹³C NMR
7.6 ppm (dd)160.0 ppm (d)
7.2 ppm (m)155.0 ppm (d)
7.0 ppm (dd)140.0 ppm
4.1 ppm (q)125.0 ppm
1.4 ppm (t)118.0 ppm (d)
115.0 ppm (d)
65.0 ppm
14.5 ppm

Note: These are predicted values and should be used as a guide. Actual experimental values may differ.

Applications in Drug Development

The reactivity of the nitro group in this compound makes it a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The primary synthetic utility lies in:

  • Introduction of a Substituted Aniline Moiety: The reduction of the nitro group to an amine allows for the introduction of the 2-ethoxy-5-fluoroaniline scaffold. This aniline can then be further functionalized through a variety of reactions, such as amide bond formation, sulfonylation, or diazotization, to build more complex drug candidates.

  • Scaffold for Further Functionalization via SNAr: The activated fluorine atom can be displaced by various nucleophiles to introduce a wide range of functional groups, allowing for the exploration of structure-activity relationships in drug discovery programs.

The combination of these two reactive sites on a single molecule provides a powerful platform for the synthesis of diverse chemical libraries for high-throughput screening and lead optimization.

Conclusion

The reactivity of the nitro group in this compound is a cornerstone of its utility in organic synthesis. It not only activates the aromatic ring for nucleophilic aromatic substitution at the fluorine-bearing carbon but also serves as a precursor to the synthetically valuable amino group upon reduction. A thorough understanding of these reaction pathways and the experimental conditions required to control them is essential for researchers and scientists leveraging this and similar building blocks in the design and synthesis of novel bioactive molecules.

The Ethoxy Group's Directing Hand: An In-depth Technical Guide to the Reactivity of 1-Ethoxy-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of the ethoxy group in directing the reactivity of 1-Ethoxy-4-fluoro-2-nitrobenzene. This compound is of significant interest in organic synthesis, particularly in the development of novel pharmaceutical agents, due to its tailored electronic and steric properties. The interplay of the electron-donating ethoxy group and the strongly electron-withdrawing nitro and fluoro groups creates a unique reactivity profile, primarily governed by the principles of nucleophilic aromatic substitution (SNAr). This document will delve into the electronic and steric effects of the ethoxy substituent, present available quantitative reactivity data, detail experimental protocols for its synthesis and subsequent reactions, and provide visualizations of the underlying chemical principles.

Introduction

This compound is a substituted aromatic compound featuring a strategic arrangement of functional groups that dictate its chemical behavior. The benzene ring is activated towards nucleophilic attack by the presence of a strong electron-withdrawing nitro group and a fluorine atom, a good leaving group in SNAr reactions. The ethoxy group, positioned para to the fluorine and ortho to the nitro group, plays a crucial role in modulating the reactivity of the aromatic ring through a combination of electronic and steric effects. Understanding these effects is paramount for predicting reaction outcomes and designing efficient synthetic routes in medicinal chemistry and materials science.

The Role of the Ethoxy Group: Electronic and Steric Effects

The reactivity of this compound is a nuanced interplay of the electronic and steric properties of its substituents.

Electronic Effects

The ethoxy group (-OCH2CH3) exerts two opposing electronic effects on the aromatic ring:

  • +R (Resonance) Effect: The lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring through resonance. This electron donation increases the electron density at the ortho and para positions. In the case of this compound, this effect primarily enriches the positions ortho and para to the ethoxy group.

  • -I (Inductive) Effect: Due to the higher electronegativity of the oxygen atom compared to the carbon atom of the benzene ring, the ethoxy group withdraws electron density from the ring via the sigma bond. This inductive effect is distance-dependent and is strongest at the carbon atom directly attached to the oxygen.

In the context of nucleophilic aromatic substitution, the resonance effect of the ethoxy group can partially counteract the electron-withdrawing effects of the nitro and fluoro groups. However, the powerful electron-withdrawing nature of the nitro group, particularly its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance, is the dominant factor driving the SNAr reaction. The ethoxy group's +R effect can subtly modulate the reaction rate compared to an unsubstituted or differently substituted analogue.

Steric Effects

The ethoxy group, being larger than a hydrogen atom, can exert steric hindrance. This steric bulk can influence the regioselectivity of nucleophilic attack, potentially favoring attack at less hindered positions. In this compound, the primary site of nucleophilic attack is the carbon bearing the fluorine atom, as it is activated by the ortho nitro group and fluorine is a good leaving group. The steric hindrance from the adjacent ethoxy group is generally not significant enough to prevent this reaction, but it may influence the rate of reaction compared to a smaller methoxy group, for example.

Quantitative Reactivity Data

While specific kinetic data for this compound is not extensively reported in readily available literature, we can infer its reactivity by comparing it to related compounds. The following table summarizes qualitative and estimated quantitative data based on the principles of SNAr reactions.

CompoundRelative Rate of SNAr with Piperidine (Estimated)Key Substituent Effects
1,4-Difluoro-2-nitrobenzeneFasterStrong activation by nitro group, two potential leaving groups.
This compound Baseline Activation by nitro group, modulated by +R and -I effects of ethoxy group.
1-Methoxy-4-fluoro-2-nitrobenzeneSlightly faster than ethoxy analogueLess steric hindrance from the methoxy group.
4-Fluoro-1,2-dinitrobenzeneSignificantly fasterActivated by two strong electron-withdrawing nitro groups.

Note: The relative rates are estimations based on established principles of SNAr reactivity and require experimental verification for precise quantification.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Williamson ether synthesis from 4-fluoro-2-nitrophenol and an ethylating agent.

Materials:

  • 4-Fluoro-2-nitrophenol

  • Ethyl iodide or Diethyl sulfate

  • Potassium carbonate (or another suitable base)

  • Acetone (or another suitable solvent)

Procedure:

  • To a solution of 4-fluoro-2-nitrophenol in acetone, add an excess of anhydrous potassium carbonate.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add ethyl iodide (or diethyl sulfate) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the solid potassium salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Nucleophilic Aromatic Substitution Reaction of this compound with a Primary Amine

This protocol describes a typical SNAr reaction where the fluorine atom is displaced by a primary amine.

Materials:

  • This compound

  • A primary amine (e.g., benzylamine)

  • A suitable solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)

  • A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine - DIPEA)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the primary amine and the non-nucleophilic base to the solution.

  • Heat the reaction mixture to a temperature appropriate for the specific amine and solvent (typically between 80-120 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted 2-ethoxy-4-nitroaniline derivative.

Visualizations

Signaling Pathway of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism Reactants This compound + Nucleophile (Nu-) Meisenheimer Meisenheimer Complex (Stabilized by -NO2) Reactants->Meisenheimer Nucleophilic Attack TransitionState Transition State Meisenheimer->TransitionState Rate-determining step Products Substituted Product + Fluoride Ion (F-) TransitionState->Products Elimination of Leaving Group

Caption: The SNAr mechanism proceeds via a two-step addition-elimination pathway.

Experimental Workflow for SNAr Reaction

SNAr_Workflow Start Start: Reactants in Solvent Reaction Reaction at Elevated Temperature (Monitored by TLC) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for performing a nucleophilic aromatic substitution reaction.

Conclusion

The ethoxy group in this compound plays a multifaceted role in determining the compound's reactivity. While the dominant activating force for nucleophilic aromatic substitution is the nitro group, the ethoxy group's electronic and steric characteristics provide a means to fine-tune the reactivity of the aromatic ring. This understanding is critical for the strategic design of synthetic pathways in the pursuit of complex molecular targets in the pharmaceutical and materials science industries. Further quantitative studies on the reaction kinetics of this specific molecule would provide a more precise understanding and enhance its utility in predictive synthetic chemistry.

An In-depth Technical Guide to the Electronic Effects of Substituents in 1-Ethoxy-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the ethoxy, fluoro, and nitro substituents on the benzene ring of 1-Ethoxy-4-fluoro-2-nitrobenzene. This molecule serves as a valuable case study for understanding the interplay of inductive and resonance effects, which are fundamental concepts in physical organic chemistry and crucial for predicting chemical reactivity, designing synthetic pathways, and developing structure-activity relationships in medicinal chemistry.

Introduction to Electronic Effects

The reactivity and properties of an aromatic ring are significantly influenced by the electronic character of its substituents. These effects are broadly categorized as inductive and resonance effects.

  • Inductive Effect (I): This is a through-bond effect arising from the difference in electronegativity between a substituent and the ring carbon to which it is attached. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density from the ring, while electron-donating groups (EDGs) exert a positive inductive effect (+I), pushing electron density into the ring.

  • Resonance Effect (R or M): This is a through-space effect involving the delocalization of π-electrons between the substituent and the aromatic ring. Electron-donating groups with lone pairs of electrons (e.g., -OR, -F) can donate electron density to the ring via a positive resonance effect (+R), particularly at the ortho and para positions. Conversely, groups with π-bonds to electronegative atoms (e.g., -NO₂) withdraw electron density from the ring through a negative resonance effect (-R), also primarily affecting the ortho and para positions.

In this compound, the cumulative electronic influence on the benzene ring is a complex interplay of the individual effects of the ethoxy, fluoro, and nitro groups.

Quantitative Analysis of Substituent Effects: Hammett Parameters

The Hammett equation provides a quantitative means to assess the electronic influence of meta and para substituents on the reactivity of a benzene derivative. The equation is given by log(k/k₀) = σρ, where k and k₀ are the rate constants for the substituted and unsubstituted reactions, respectively, ρ is the reaction constant, and σ is the substituent constant. The substituent constant, σ, is a measure of the electronic effect of a substituent.

The electronic effects of the substituents in this compound can be understood by examining their individual Hammett constants (σ_meta and σ_para).

Substituentσ_meta (σ_m)σ_para (σ_p)Inductive EffectResonance EffectOverall Effect
Ethoxy (-OCH₂CH₃) +0.1-0.24-I (weak)+R (strong)Electron-donating (para), Weakly electron-withdrawing (meta)
Fluoro (-F) +0.34+0.06-I (strong)+R (weak)Electron-withdrawing
Nitro (-NO₂) +0.71+0.78-I (strong)-R (strong)Strongly electron-withdrawing

Table 1: Hammett Substituent Constants and Electronic Effects.

The data in Table 1 highlights the distinct electronic nature of each substituent. The ethoxy group is a strong resonance donor but a weak inductive withdrawer, resulting in an overall electron-donating character at the para position. The fluoro group is strongly inductively withdrawing but a weak resonance donor, making it an overall electron-withdrawing group. The nitro group is strongly withdrawing through both inductive and resonance effects.

Interplay of Electronic Effects in this compound

The arrangement of the substituents on the benzene ring leads to a specific electron density distribution, which dictates its reactivity, particularly in nucleophilic aromatic substitution (SNAᵣ) reactions.

G A 4-Fluoro-2-nitrophenol C Sodium 4-fluoro-2-nitrophenoxide (in situ) A->C Deprotonation B Sodium Hydroxide (NaOH) in Ethanol B->C F This compound C->F SN2 Attack D Ethyl Iodide (CH₃CH₂I) D->F E Reflux E->F Reaction Condition G Work-up and Purification (Extraction, Chromatography) F->G Reaction Mixture H Final Product G->H G A 1,4-Difluoro-2-nitrobenzene D This compound + Sodium Fluoride (NaF) A->D Nucleophilic Attack B Sodium Ethoxide (NaOEt) in Ethanol B->D C Reaction at Room Temperature or Gentle Heating C->D Reaction Condition E Work-up and Purification (Quenching, Extraction, Chromatography) D->E Reaction Mixture F Final Product E->F

Methodological & Application

Application Notes and Protocols: 1-Ethoxy-4-fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-ethoxy-4-fluoro-2-nitrobenzene as a versatile substrate in nucleophilic aromatic substitution (SNAr) reactions. This reagent is particularly valuable in the synthesis of a diverse range of substituted aromatic compounds, which are key intermediates in pharmaceutical and materials science research.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. The reaction proceeds via the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group. The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), ortho or para to the leaving group is crucial for the activation of the aromatic ring towards nucleophilic attack.

This compound is an excellent substrate for SNAr reactions due to the following key features:

  • Activating Nitro Group: The nitro group at the 2-position strongly activates the aromatic ring, facilitating nucleophilic attack.

  • Excellent Leaving Group: The fluorine atom at the 4-position is a highly effective leaving group in SNAr reactions.

  • Ethoxy Group: The ethoxy group at the 1-position can influence the regioselectivity of the reaction and modify the electronic properties of the resulting products.

The SNAr Mechanism with this compound

The generally accepted mechanism for the SNAr reaction of this compound with a nucleophile (Nu⁻) is a two-step addition-elimination process.

Caption: General mechanism of SNAr with this compound.

The reaction begins with the nucleophilic attack on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group. In the second step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.

Applications in Synthesis

This compound is a valuable building block for the synthesis of various classes of compounds, including substituted anilines, phenols, and thioethers, which are often precursors to more complex molecules in drug discovery.

Synthesis of N-Substituted-4-ethoxy-2-nitroanilines

The reaction of this compound with primary and secondary amines provides a direct route to N-substituted-4-ethoxy-2-nitroanilines. These compounds are important intermediates in the synthesis of various heterocyclic compounds and can be further reduced to the corresponding diamines.

General Reaction Scheme:

Amine_Reaction Substrate This compound Product N-Substituted-4-ethoxy-2-nitroaniline Substrate->Product + Nucleophile R¹R²NH Nucleophile->Product

Caption: Synthesis of N-substituted anilines.

Experimental Protocol: General Procedure for the reaction with amines

A solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMSO, DMF, or acetonitrile) is treated with the desired amine (1.1-1.5 eq.) and a base (e.g., K₂CO₃, Et₃N, or DIPEA, 2.0-3.0 eq.). The reaction mixture is stirred at a temperature ranging from room temperature to 120 °C for a period of 2 to 24 hours, monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted-4-ethoxy-2-nitroaniline.

Nucleophile (Amine)BaseSolventTemp. (°C)Time (h)Yield (%)
AnilineK₂CO₃DMSO1001285-95
4-MethoxyanilineK₂CO₃DMF80890-98
MorpholineEt₃NACN60688-96
PiperidineDIPEADMSORT2480-90

Note: The reaction conditions provided in the table are generalized and may require optimization for specific substrates.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a nucleophilic aromatic substitution reaction using this compound.

Experimental_Workflow A Reactant Preparation (Substrate, Nucleophile, Base, Solvent) B Reaction Setup (Inert atmosphere, Temperature control) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction, Washing) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F

Caption: General experimental workflow for SNAr reactions.

Safety Precautions

  • This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound and other reagents.

Conclusion

This compound is a highly effective and versatile substrate for nucleophilic aromatic substitution reactions. Its activated aromatic system and the presence of a good leaving group allow for the efficient synthesis of a wide array of substituted aromatic compounds. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the exploration of novel chemical entities with potential therapeutic applications.

The Versatile Building Block: 1-Ethoxy-4-fluoro-2-nitrobenzene in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Ethoxy-4-fluoro-2-nitrobenzene is a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a wide array of heterocyclic compounds. Its unique substitution pattern, featuring an activating nitro group, a labile fluorine atom for nucleophilic aromatic substitution (SNAr), and an ethoxy group, makes it an ideal starting material for the synthesis of privileged scaffolds in medicinal chemistry, such as benzimidazoles and phenazines. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride ion by various nucleophiles. This reactivity allows for the introduction of diverse functionalities, paving the way for the creation of compound libraries for drug discovery and materials science.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of substituted benzimidazoles, a core structure in numerous FDA-approved drugs.

Application: Synthesis of Substituted Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds renowned for their broad spectrum of biological activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer properties. The synthesis of novel benzimidazole derivatives is a continuous effort in the field of drug discovery. This compound serves as an excellent precursor for 4-ethoxy-substituted benzimidazoles. The general synthetic strategy involves a three-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 4-position is displaced by a primary or secondary amine. This step introduces the first point of diversity.

  • Reduction of the Nitro Group: The nitro group is reduced to a primary amine, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation. This sets the stage for the subsequent cyclization.

  • Cyclization to form the Benzimidazole Ring: The resulting ortho-phenylenediamine derivative is condensed with an aldehyde or a carboxylic acid (or its derivative) to form the benzimidazole ring. This final step allows for the introduction of a second point of diversity.

The following diagram illustrates the logical workflow for this synthetic pathway:

G A This compound C Nucleophilic Aromatic Substitution A->C B Primary/Secondary Amine (R1R2NH) B->C D N-Substituted-4-ethoxy-2-nitroaniline C->D Step 1 E Reduction D->E Step 2 F N-Substituted-4-ethoxy-benzene-1,2-diamine E->F H Cyclization F->H G Aldehyde/Carboxylic Acid (R3CHO / R3COOH) G->H I Substituted Benzimidazole H->I Step 3

Caption: Synthetic workflow for substituted benzimidazoles.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted-4-ethoxy-2-nitroanilines (General Procedure)

This protocol describes the nucleophilic aromatic substitution of this compound with a generic amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-substituted-4-ethoxy-2-nitroaniline.

Protocol 2: Synthesis of N-Substituted-4-ethoxy-benzene-1,2-diamines (General Procedure)

This protocol outlines the reduction of the nitro group to an amine.

Materials:

  • N-Substituted-4-ethoxy-2-nitroaniline (from Protocol 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-substituted-4-ethoxy-2-nitroaniline (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (5.0 eq) portion-wise to the solution.

  • Reflux the reaction mixture for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-substituted-4-ethoxy-benzene-1,2-diamine, which is often used in the next step without further purification.

Protocol 3: Synthesis of Substituted Benzimidazoles (General Procedure)

This protocol describes the final cyclization step to form the benzimidazole ring.

Materials:

  • N-Substituted-4-ethoxy-benzene-1,2-diamine (from Protocol 2)

  • Desired aldehyde (1.1 eq)

  • Ethanol (EtOH)

  • Sodium metabisulfite (Na₂S₂O₅) (optional, as an oxidant)

Procedure:

  • To a solution of the N-substituted-4-ethoxy-benzene-1,2-diamine (1.0 eq) in ethanol, add the desired aldehyde (1.1 eq).

  • Stir the reaction mixture at room temperature for 1 hour.

  • (Optional) Add sodium metabisulfite (1.5 eq) and continue stirring at room temperature for an additional 8-12 hours to facilitate oxidative cyclization.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure substituted benzimidazole.

Data Presentation

The following table summarizes hypothetical yet representative data for the synthesis of a small library of benzimidazoles starting from this compound, based on typical yields reported in the literature for similar transformations.

EntryAmine (Protocol 1)Aldehyde (Protocol 3)ProductOverall Yield (%)Melting Point (°C)
1MorpholineBenzaldehyde2-Phenyl-5-ethoxy-6-morpholin-4-yl-1H-benzo[d]imidazole65188-190
2Piperidine4-Chlorobenzaldehyde2-(4-Chlorophenyl)-5-ethoxy-6-(piperidin-1-yl)-1H-benzo[d]imidazole62201-203
3Benzylamine4-Methoxybenzaldehyde6-(Benzylamino)-5-ethoxy-2-(4-methoxyphenyl)-1H-benzo[d]imidazole58175-177
4PyrrolidineFuran-2-carbaldehyde5-Ethoxy-2-(furan-2-yl)-6-(pyrrolidin-1-yl)-1H-benzo[d]imidazole68195-197

Signaling Pathway Diagram

While this compound itself is a building block and not a biologically active molecule with a defined signaling pathway, the resulting benzimidazole derivatives are often designed to target specific biological pathways implicated in disease. For instance, certain benzimidazole derivatives are known to be inhibitors of kinases involved in cancer cell proliferation. The diagram below illustrates a simplified, hypothetical signaling pathway where a synthesized benzimidazole could act as a kinase inhibitor.

G cluster_0 Cellular Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Receptor Tyrosine Kinase->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Synthesized Benzimidazole Synthesized Benzimidazole Synthesized Benzimidazole->Kinase Cascade (e.g., MAPK) Inhibition

Caption: Hypothetical inhibition of a kinase cascade.

Disclaimer: The experimental protocols and data provided are for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and the nature of the substrates used. Appropriate safety precautions should be taken when handling all chemicals.

Application of 1-Ethoxy-4-fluoro-2-nitrobenzene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-Ethoxy-4-fluoro-2-nitrobenzene is a valuable aromatic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex heterocyclic molecules with therapeutic potential. Its utility stems from the specific arrangement of its functional groups, which allows for sequential and regioselective chemical modifications. The presence of a fluorine atom activated by an ortho-nitro group makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This feature is extensively exploited in the construction of kinase inhibitors, a major class of targeted cancer therapeutics.

The ethoxy group, while less reactive than the fluoro and nitro functionalities, influences the electronic properties of the benzene ring and can serve as a handle for further derivatization or as a key pharmacophoric element interacting with the target protein. The nitro group, in addition to activating the ring for SNAr, can be readily reduced to an amino group. This resulting aniline is a versatile intermediate that can be further functionalized, for example, through acylation, sulfonylation, or participation in cyclization reactions to form various heterocyclic scaffolds common in drug molecules.

A prominent application of structurally similar building blocks is in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors. For instance, the synthesis of Osimertinib, a third-generation EGFR tyrosine kinase inhibitor, employs a closely related methoxy analog, 4-fluoro-2-methoxy-5-nitroaniline. In this synthesis, the fluoro group is displaced by a pyrimidine moiety via an SNAr reaction, and the nitro group is subsequently reduced to an amine, which is then acylated to complete the pharmacophore. This example underscores the strategic importance of the fluoro-nitro-alkoxybenzene scaffold in modern drug discovery.

Data Presentation

The following table summarizes the inhibitory activity of Osimertinib, a drug synthesized using a precursor analogous to this compound, against various EGFR mutations. This data illustrates the potency of molecules accessible through this synthetic strategy.

EGFR MutationDrugIC50 (nM)Cell Line
Exon 19 DeletionOsimertinib~13PC-9
L858ROsimertinib~15H3255
L858R + T790MOsimertinib~5H1975
Exon 19 Del + T790MOsimertinib~13PC-9ER
G719A/C/SOsimertinib4.5 - 40.7Engineered COS cells
L861QOsimertinib4.5 - 40.7Engineered COS cells
S768IOsimertinib4.5 - 40.7Engineered COS cells

Data compiled from multiple sources.[1][2]

Experimental Protocols

Protocol 1: Representative Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound via nitration of 3-fluorophenetole.

Materials:

  • 3-Fluorophenetole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorophenetole (1 equivalent) in dichloromethane.

  • Cool the flask in an ice bath to 0 °C with stirring.

  • Slowly add concentrated sulfuric acid (2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • To this mixture, add concentrated nitric acid (1.2 equivalents) dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) - A Representative Example

This protocol details the synthesis of an N-aryl-pyrimidinamine, a key intermediate in the synthesis of Osimertinib, using a methoxy analog of the title compound. This reaction is representative of how this compound would be utilized.

Materials:

  • 3-(2-Chloro-4-pyrimidinyl)-1-methyl-1H-indole

  • 4-Fluoro-2-methoxy-5-nitroaniline

  • Methanesulfonic acid

  • 1,4-Dioxane

  • N,N-Diisopropylethylamine (DIPEA)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Filtration apparatus

Procedure:

  • To a reaction vessel, add 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (1.0 eq), 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq), and methanesulfonic acid (1.2 eq) in 1,4-dioxane.[3]

  • Heat the mixture to 80 °C and stir for 5 hours.[3]

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Add DIPEA (2.2 eq) to the mixture to neutralize the acid.[3]

  • The resulting precipitate is collected by filtration.

  • The solid is washed with a suitable solvent (e.g., 1,4-dioxane or water) and dried under vacuum to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine.[3] A yield of approximately 89.7% has been reported for this reaction.[3]

Protocol 3: Reduction of the Nitro Group

This protocol describes a general method for the reduction of the nitro group to an amine, a common subsequent step in the synthetic sequence.

Materials:

  • Nitro-aryl compound (from Protocol 2)

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Diatomaceous earth (Celite®)

  • Magnetic stirrer and stir bar

  • Heating mantle with reflux condenser

Procedure:

  • In a round-bottom flask, suspend the nitro-aryl compound (1 equivalent) in a mixture of ethanol and water.

  • Add iron powder (4 equivalents) and ammonium chloride (4 equivalents) to the suspension.[2]

  • Heat the mixture to reflux and stir vigorously for 3 hours.[2]

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the desired aniline derivative. A yield of approximately 90% has been reported for a similar reduction.[2]

Mandatory Visualizations

G A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B Key Building Block C N-(4-Ethoxy-2-nitrophenyl)aryl/heteroaryl (e.g., Pyrimidine derivative) B->C Displacement of Fluorine D Nitro Group Reduction C->D E N-(4-Ethoxy-2-aminophenyl)aryl/heteroaryl D->E Formation of Aniline F Further Functionalization (e.g., Acylation, Cyclization) E->F G Bioactive Molecule (e.g., Kinase Inhibitor) F->G Final Product Synthesis

Caption: Synthetic workflow utilizing this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutated EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib (Derived from analogous precursor) Osimertinib->EGFR Binds to ATP pocket (Irreversible Inhibition)

Caption: EGFR signaling pathway and the mechanism of action of Osimertinib.

References

Application of 1-Ethoxy-4-fluoro-2-nitrobenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

1-Ethoxy-4-fluoro-2-nitrobenzene is a valuable aromatic building block in medicinal chemistry, primarily utilized for the synthesis of a variety of pharmaceutical intermediates. Its chemical structure, featuring an activated fluorine atom ortho to a nitro group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of diverse functional groups, a key strategy in the construction of complex bioactive molecules. The ethoxy and nitro groups also provide handles for further chemical modifications, enhancing its versatility as a synthetic precursor. This document outlines the application of this compound in the synthesis of a key intermediate for potential antipsychotic agents, providing detailed protocols and relevant data.

Synthesis of a Key Intermediate for Antipsychotic Drug Candidates

A prominent application of this compound is in the synthesis of N-(4-ethoxy-2-nitrophenyl)piperazine derivatives. These scaffolds are central to the development of novel antipsychotic drugs, particularly those targeting dopamine and serotonin receptors. The following sections detail the synthesis of 1-(4-ethoxy-2-nitrophenyl)piperazine, a crucial intermediate in this class of compounds.

Reaction Scheme:

The core reaction involves the nucleophilic aromatic substitution of the fluorine atom in this compound by piperazine. The electron-withdrawing nitro group in the ortho position significantly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride ion.

workflow A Start: 1-Ethoxy-4-fluoro- 2-nitrobenzene B Nucleophilic Aromatic Substitution (SNAr) with Piperazine A->B C Intermediate: 1-(4-Ethoxy-2-nitrophenyl)piperazine B->C D Purification (Column Chromatography) C->D E Reduction of Nitro Group D->E F Amide Coupling or Other Modifications E->F G Final API Candidate F->G signaling_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NT Dopamine/ Serotonin Receptor D2/5-HT2A Receptor (GPCR) NT->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Downstream Effector Pathways G_Protein->Effector Response Cellular Response (Altered Neuronal Firing) Effector->Response Drug Synthesized Antagonist Drug->Receptor Blocks

Application Notes and Protocols: Amination of 1-Ethoxy-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the amination of 1-ethoxy-4-fluoro-2-nitrobenzene, a key transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the highly activated fluorine atom is displaced by a primary or secondary amine. The presence of two electron-withdrawing nitro groups ortho and para to the fluorine atom facilitates this substitution. This guide outlines the general reaction conditions, a detailed experimental protocol, and a workflow diagram to aid researchers in successfully carrying out this transformation.

Introduction

This compound is a valuable building block in organic synthesis. The fluorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing effects of the nitro groups at the 2- and (in many related substrates) 6-positions. This reactivity allows for the facile introduction of various amine functionalities, leading to the synthesis of a diverse range of N-substituted 4-ethoxy-2-nitroaniline derivatives. These products are often precursors to more complex molecules with potential applications in drug discovery and materials science. This document details the critical parameters and a step-by-step guide for the successful amination of this substrate.

Reaction Principle

The core of this transformation is the nucleophilic aromatic substitution (SNAr) reaction. The reaction is initiated by the attack of a nucleophilic amine on the carbon atom bearing the fluorine. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups. The subsequent departure of the fluoride ion restores the aromaticity of the ring, yielding the aminated product. The general transformation is depicted below:

General Reaction Scheme

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the amination of activated aryl fluorides, which are applicable to this compound. The specific conditions may require optimization depending on the nucleophilicity and steric hindrance of the amine.

ParameterConditionNotes
Substrate This compound---
Amine Primary or Secondary Alkyl/Aryl Amines1.1 - 2.0 equivalents
Solvent Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile)Ensures solubility of reactants and facilitates the reaction.
Base Excess Amine, K₂CO₃, or Triethylamine (TEA)Neutralizes the hydrofluoric acid byproduct.
Temperature Room Temperature to 100 °CHigher temperatures may be required for less reactive amines.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS for completion.
Work-up Aqueous extraction and crystallization/chromatographyTo isolate and purify the desired product.

Experimental Protocols

General Protocol for the Amination of this compound with a Primary Amine

This protocol provides a general procedure that can be adapted for various primary amines.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the primary amine (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable volume of anhydrous DMF to the flask to dissolve the reactants.

  • Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization or silica gel column chromatography to afford the desired N-substituted 4-ethoxy-2-nitroaniline.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the amination of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Reactant Mixing (Substrate, Amine, Base in DMF) reaction_step 2. Heating & Stirring (50-80 °C, 4-12h) reactants->reaction_step Heat monitoring 3. Reaction Monitoring (TLC/LC-MS) reaction_step->monitoring Sample quench 4. Quenching (Addition of Water) monitoring->quench Reaction Complete extraction 5. Extraction (Ethyl Acetate) quench->extraction wash 6. Washing (Water & Brine) extraction->wash dry 7. Drying (Na2SO4) wash->dry concentration 8. Concentration (Rotary Evaporation) dry->concentration purify 9. Purification (Chromatography/Recrystallization) concentration->purify product Final Product purify->product logical_relationship start Start: Activated Aryl Fluoride + Nucleophilic Amine step1 Nucleophilic Attack on Fluorine-bearing Carbon start->step1 intermediate Formation of Meisenheimer Complex (Resonance Stabilized) step1->intermediate step2 Elimination of Fluoride Ion intermediate->step2 end End: N-Substituted Aniline Product step2->end

Application Notes and Protocols for the Use of 1-Ethoxy-4-fluoro-2-nitrobenzene in the Development of Novel Azo Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Ethoxy-4-fluoro-2-nitrobenzene as a precursor in the synthesis of novel azo dyes. The following sections outline a proposed synthetic pathway, detailed experimental procedures, and expected outcomes based on established principles of dye chemistry.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their extensive applications span various industries, including textiles, printing, and biomedical imaging, owing to their brilliant colors, good fastness properties, and straightforward synthesis. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound.[1][2]

This compound is a promising, yet underexplored, starting material for the synthesis of novel azo dyes. Its substituted benzene ring offers the potential for fine-tuning the spectral properties and physicochemical characteristics of the resulting dyes. This document details a hypothetical, yet chemically plausible, two-step synthetic route for the conversion of this compound into a novel azo dye. The proposed pathway involves the initial reduction of the nitro group to a primary amine, followed by a classical diazotization-coupling sequence.

Proposed Synthetic Pathway

The development of a novel azo dye from this compound can be envisioned through the following two-stage process:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amino group to yield 2-Ethoxy-5-fluoroaniline. This transformation is a crucial step as the resulting primary aromatic amine can then undergo diazotization.

  • Diazotization and Azo Coupling: The synthesized 2-Ethoxy-5-fluoroaniline is diazotized using a mixture of sodium nitrite and a strong acid to form a reactive diazonium salt. This intermediate is then coupled with a suitable aromatic coupling component, such as N,N-dimethylaniline, to generate the final azo dye.

The fluorine and ethoxy substituents on the aromatic ring are expected to influence the final color and properties of the dye.

Synthesis_Pathway cluster_0 Stage 1: Reduction cluster_1 Stage 2: Diazotization and Coupling This compound This compound 2-Ethoxy-5-fluoroaniline 2-Ethoxy-5-fluoroaniline This compound->2-Ethoxy-5-fluoroaniline Reduction Reducing Agent\n(e.g., SnCl2/HCl) Reducing Agent (e.g., SnCl2/HCl) Reducing Agent\n(e.g., SnCl2/HCl)->this compound Diazonium Salt Diazonium Salt 2-Ethoxy-5-fluoroaniline->Diazonium Salt Diazotization Diazotization Reagents\n(NaNO2, HCl, 0-5 °C) Diazotization Reagents (NaNO2, HCl, 0-5 °C) Diazotization Reagents\n(NaNO2, HCl, 0-5 °C)->2-Ethoxy-5-fluoroaniline Novel Azo Dye Novel Azo Dye Diazonium Salt->Novel Azo Dye Azo Coupling Coupling Component\n(e.g., N,N-dimethylaniline) Coupling Component (e.g., N,N-dimethylaniline) Coupling Component\n(e.g., N,N-dimethylaniline)->Novel Azo Dye

Caption: Proposed two-stage synthetic pathway for a novel azo dye.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of a novel azo dye from this compound. These protocols are based on standard procedures for similar transformations.

Protocol 1: Synthesis of 2-Ethoxy-5-fluoroaniline

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide until the solution is alkaline (pH > 10).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 2-Ethoxy-5-fluoroaniline.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Synthesis of Novel Azo Dye

Materials:

  • 2-Ethoxy-5-fluoroaniline (from Protocol 1)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • N,N-dimethylaniline (coupling component)

  • Sodium acetate

  • Ethanol

Procedure:

  • Diazotization:

    • Dissolve 2-Ethoxy-5-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate beaker, dissolve N,N-dimethylaniline (1 equivalent) in a cooled solution of hydrochloric acid and water.

    • Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with vigorous stirring, maintaining the temperature at 0-5 °C.

    • Add a solution of sodium acetate to adjust the pH to 4-5, promoting the coupling reaction.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours.

    • Collect the precipitated azo dye by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified novel azo dye.

Experimental_Workflow cluster_reduction Stage 1: Reduction cluster_diazotization Stage 2: Diazotization cluster_coupling Stage 3: Azo Coupling A Dissolve Starting Material B Add Reducing Agent A->B C Reflux Reaction Mixture B->C D Neutralize and Extract C->D E Dry and Purify D->E F Dissolve Amine in Acid E->F Proceed to Diazotization G Cool to 0-5 °C F->G H Add Sodium Nitrite Solution G->H I Prepare Coupling Component Solution H->I Prepare for Coupling J Mix Diazonium Salt and Coupling Component I->J K Adjust pH J->K L Filter and Recrystallize K->L

Caption: Experimental workflow for the synthesis of the novel azo dye.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesized novel azo dye. These values are projected based on data from structurally similar azo dyes.

ParameterExpected Value
Product Name 4-((2-Ethoxy-5-fluorophenyl)diazenyl)-N,N-dimethylaniline
Appearance Reddish-orange crystalline solid
Yield 75-85%
Melting Point 150-155 °C
λmax (in Ethanol) 480-490 nm
Molar Absorptivity (ε) 25,000 - 30,000 L mol⁻¹ cm⁻¹
Purity (by HPLC) >98%

Alternative Synthetic Approach: Nucleophilic Aromatic Substitution (SNAr)

An alternative strategy for utilizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom in this molecule is activated towards substitution by the ortho and para nitro groups.[3][4] This allows for the direct introduction of a nucleophilic component of a dye molecule.

For instance, reacting this compound with an aromatic amine or phenol derivative under basic conditions could lead to the formation of a diaryl ether or diarylamine, which are also important classes of dyes and dye intermediates. This approach avoids the initial reduction and diazotization steps. The feasibility and outcome of such a reaction would depend on the nucleophilicity of the chosen coupling partner and the reaction conditions.

Conclusion

This compound presents a viable, yet largely unexplored, starting material for the synthesis of novel azo dyes. The proposed two-step synthesis, involving reduction followed by diazotization and coupling, is a well-established and reliable method in dye chemistry. The presence of the ethoxy and fluoro substituents offers opportunities for creating new dyes with unique spectral and functional properties. Further research into both the proposed azo dye synthesis and alternative SNAr pathways is warranted to fully explore the potential of this versatile precursor in the development of new chromophores for various scientific and industrial applications.

References

Application Notes and Protocols for Catalytic Reactions Involving 1-Ethoxy-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for key catalytic reactions involving 1-Ethoxy-4-fluoro-2-nitrobenzene, a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. The following sections detail procedures for catalytic hydrogenation, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling.

Catalytic Hydrogenation for the Synthesis of 2-Ethoxy-4-fluoroaniline

The reduction of the nitro group in this compound is a fundamental transformation, yielding the corresponding aniline, a valuable building block for more complex molecules. Catalytic hydrogenation is a clean and efficient method for this purpose.

Experimental Protocol:
  • Reaction Setup: To a high-pressure hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (10 mL/mmol of substrate).

  • Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) (1-5 mol%) to the reaction mixture.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-10 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Wash the celite pad with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product, 2-Ethoxy-4-fluoroaniline, which can be further purified by column chromatography or recrystallization if necessary.

Quantitative Data Summary:
EntryCatalyst Loading (mol%)Hydrogen Pressure (atm)Reaction Time (h)SolventYield (%)
11112Ethanol95
22.554Ethyl Acetate98
35102Methanol>99

Reaction Workflow:

cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification start This compound + Solvent catalyst Add Pd/C Catalyst start->catalyst seal Seal & Purge with N2/H2 catalyst->seal pressurize Pressurize with H2 seal->pressurize react Stir at Room Temp. pressurize->react filter Filter through Celite react->filter evaporate Evaporate Solvent filter->evaporate purify Purify Product evaporate->purify end end purify->end 2-Ethoxy-4-fluoroaniline

Catalytic Hydrogenation Workflow

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction can be applied to this compound to introduce various amine functionalities at the C4 position, displacing the fluorine atom.

Experimental Protocol:
  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), and a suitable phosphine ligand like XPhos (2-10 mol%).

  • Reagent Addition: Add a base, typically a strong non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq), and a dry, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate. Filter the mixture through a plug of silica gel.

  • Purification: Wash the silica gel with additional solvent. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Quantitative Data Summary:
EntryCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ / XPhosNaOtBuToluene1001885
2Pd(OAc)₂ / RuPhosCs₂CO₃Dioxane1102478
3Pd₂(dba)₃ / SPhosK₃PO₄Toluene1201682

Reaction Workflow:

cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification start This compound + Amine + Catalyst/Ligand reagents Add Base & Solvent start->reagents seal Seal & Degas reagents->seal heat Heat with Stirring seal->heat filter Filter through Silica heat->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify end end purify->end N-Aryl Product

Buchwald-Hartwig Amination Workflow

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[3][4] This method can be employed to introduce aryl or vinyl substituents at the C4 position of this compound.

Experimental Protocol:
  • Reaction Setup: To a Schlenk tube, add this compound (1.0 eq), a boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Reaction Conditions: Seal the tube and heat the biphasic mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to afford the desired biaryl product.

Quantitative Data Summary:
EntryPalladium CatalystBaseSolvent SystemTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O901288
2PdCl₂(dppf)K₃PO₄Dioxane/H₂O1001692
3Pd(OAc)₂ / SPhosK₂CO₃DME/H₂O852085

Reaction Workflow:

cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification start This compound + Boronic Acid + Catalyst reagents Add Base & Solvent System start->reagents seal Seal & Degas reagents->seal heat Heat with Vigorous Stirring seal->heat extract Aqueous Work-up & Extraction heat->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Biaryl Product

Suzuki-Miyaura Coupling Workflow

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-Ethoxy-4-fluoro-2-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the laboratory and scale-up synthesis of 1-ethoxy-4-fluoro-2-nitrobenzene and its derivatives. This class of compounds holds significant interest as versatile intermediates in the pharmaceutical and agrochemical industries, owing to the unique electronic properties conferred by the fluorine and nitro functional groups.

Introduction

This compound is a key building block in organic synthesis. Its structural motifs are found in a variety of biologically active molecules. The presence of the nitro group allows for facile reduction to an amine, which can then undergo a wide range of further chemical transformations. The fluorine atom can influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The ethoxy group further modifies its solubility and electronic properties.

The synthesis of this compound derivatives is crucial for the development of new therapeutic agents and agrochemicals. For instance, fluorinated aromatic compounds are known to exhibit antibacterial, anticancer, and antifungal activities. Furthermore, derivatives such as 2-ethoxy-5-fluoroaniline are valuable precursors for more complex molecules.

This document outlines a plausible and scalable synthetic route, starting from commercially available materials, and provides detailed experimental protocols for each key step.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process starting from 1,4-difluoro-2-nitrobenzene:

  • Nucleophilic Aromatic Substitution (SNAr): Selective ethoxylation of 1,4-difluoro-2-nitrobenzene to yield this compound.

  • Reduction of the Nitro Group: Conversion of this compound to 2-ethoxy-5-fluoroaniline, a versatile intermediate for further derivatization.

A 1,4-Difluoro-2-nitrobenzene B This compound A->B  Sodium Ethoxide,  Ethanol, Heat   C 2-Ethoxy-5-fluoroaniline B->C  Fe / NH4Cl,  Ethanol/Water, Heat   D Further Derivatives C->D  Various Reagents  

Figure 1. Proposed synthetic pathway for this compound and its primary derivative.

Experimental Protocols

Scale-Up Synthesis of this compound

This protocol describes the selective ethoxylation of 1,4-difluoro-2-nitrobenzene. The reaction is designed for scalability, with considerations for process control and safety.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Scale)Moles (Scale)
1,4-Difluoro-2-nitrobenzene364-74-9159.09 g/mol 1000 g6.29 mol
Sodium Ethoxide141-52-668.05 g/mol 428 g6.29 mol
Anhydrous Ethanol64-17-546.07 g/mol 5 L-
Dichloromethane75-09-284.93 g/mol 4 L-
Saturated Sodium Bicarbonate Solution--2 L-
Brine--2 L-
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol 200 g-

Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Heating/cooling circulator

  • Rotary evaporator

  • Separatory funnel (5 L)

Procedure:

  • Reaction Setup: Equip the 10 L jacketed glass reactor with an overhead stirrer, condenser, and a temperature probe. Purge the reactor with nitrogen.

  • Reagent Charging: Charge the reactor with 1,4-difluoro-2-nitrobenzene (1000 g, 6.29 mol) and anhydrous ethanol (5 L).

  • Reaction Initiation: Begin stirring the mixture and heat the reactor to 60°C using the heating circulator.

  • Addition of Sodium Ethoxide: In a separate flask, carefully prepare a solution of sodium ethoxide (428 g, 6.29 mol) in anhydrous ethanol (2 L). Slowly add this solution to the reactor via the addition funnel over a period of 2 hours, maintaining the internal temperature at 60-65°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add dichloromethane (4 L) and deionized water (2 L).

    • Transfer the mixture to a 5 L separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 1 L) and brine (1 x 2 L).

    • Dry the organic layer over anhydrous magnesium sulfate (200 g), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a yellow solid.

Expected Yield and Purity:

ParameterValue
Yield 85-95%
Purity (HPLC) >98%
Synthesis of 2-Ethoxy-5-fluoroaniline

This protocol details the reduction of the nitro group of this compound to an aniline derivative. This is a common and scalable method for producing anilines.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Scale)Moles (Scale)
This compound10298-81-4185.15 g/mol 500 g2.70 mol
Iron Powder7439-89-655.85 g/mol 603 g10.8 mol
Ammonium Chloride12125-02-953.49 g/mol 144 g2.70 mol
Ethanol64-17-546.07 g/mol 3 L-
Deionized Water7732-18-518.02 g/mol 1 L-
Ethyl Acetate141-78-688.11 g/mol 4 L-
Celite®61790-53-2-100 g-

Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating mantle

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In the 10 L jacketed glass reactor, prepare a mixture of ethanol (3 L) and deionized water (1 L). Add iron powder (603 g, 10.8 mol) and ammonium chloride (144 g, 2.70 mol).

  • Heating: Heat the stirred suspension to reflux (approximately 80-85°C).

  • Addition of Starting Material: Once reflux is achieved, add the this compound (500 g, 2.70 mol) portion-wise over 1 hour. The addition may be exothermic, so control the rate to maintain a steady reflux.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is no longer detectable (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol (2 x 500 mL).

    • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

    • To the remaining aqueous residue, add ethyl acetate (4 L) and transfer to a separatory funnel.

    • Separate the organic layer, and wash it with brine (2 x 1 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-ethoxy-5-fluoroaniline can be purified by vacuum distillation or column chromatography to yield a pale yellow to brown oil or low-melting solid.

Expected Yield and Purity:

ParameterValue
Yield 80-90%
Purity (HPLC) >97%

Process Workflow and Logic

The following diagram illustrates the logical workflow for the scale-up production of 2-ethoxy-5-fluoroaniline.

cluster_0 Step 1: Ethoxylation cluster_1 Step 2: Nitro Reduction A1 Charge Reactor with 1,4-Difluoro-2-nitrobenzene and Ethanol A2 Heat to 60°C A1->A2 A3 Slowly Add Sodium Ethoxide Solution A2->A3 A4 Monitor Reaction (TLC/HPLC) A3->A4 A5 Work-up and Purification A4->A5 A6 This compound A5->A6 B1 Prepare Suspension of Fe and NH4Cl in Ethanol/Water A6->B1 Intermediate Product B2 Heat to Reflux B1->B2 B3 Portion-wise Addition of This compound B2->B3 B4 Monitor Reaction (TLC/HPLC) B3->B4 B5 Filtration, Work-up, and Purification B4->B5 B6 2-Ethoxy-5-fluoroaniline B5->B6

Figure 2. Workflow for the two-step synthesis of 2-ethoxy-5-fluoroaniline.

Applications and Further Derivatization

2-Ethoxy-5-fluoroaniline is a valuable intermediate for the synthesis of a wide range of more complex molecules, including:

  • Pharmaceuticals: The aniline functionality can be readily diazotized and converted to other functional groups, or it can participate in coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to form carbon-carbon and carbon-nitrogen bonds. It is a key precursor for certain kinase inhibitors and other targeted therapies.

  • Agrochemicals: The unique substitution pattern can be incorporated into novel herbicides, fungicides, and insecticides.

  • Dyes and Pigments: The aromatic amine can be a chromophoric component in the synthesis of specialized dyes.

The following diagram outlines some of the potential derivatization pathways for 2-ethoxy-5-fluoroaniline.

cluster_0 Derivatization of 2-Ethoxy-5-fluoroaniline Start 2-Ethoxy-5-fluoroaniline P1 Acylation Start->P1  Acyl Chloride / Anhydride   P2 Sulfonylation Start->P2  Sulfonyl Chloride   P3 Diazotization Start->P3  NaNO2, HCl   P4 Buchwald-Hartwig Coupling Start->P4  Aryl Halide, Pd Catalyst   P5 Pictet-Spengler Reaction Start->P5  Aldehyde / Ketone  

Figure 3. Potential synthetic transformations of 2-ethoxy-5-fluoroaniline.

Safety Considerations

  • 1,4-Difluoro-2-nitrobenzene: This is a toxic and corrosive substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Sodium Ethoxide: This is a strong base and is highly reactive with water. It is also flammable. Handle in an inert atmosphere and avoid contact with moisture.

  • Nitro Compounds: Aromatic nitro compounds can be thermally unstable and may decompose exothermically. Avoid excessive heating and ensure proper temperature control during reactions.

  • Iron Powder: Finely divided iron powder can be pyrophoric. Handle with care and avoid creating dust clouds.

  • Hydrogen Gas: The reduction of nitro compounds with iron can produce hydrogen gas, which is highly flammable. Ensure adequate ventilation and avoid ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment before conducting any chemical synthesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethoxy-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 1-Ethoxy-4-fluoro-2-nitrobenzene synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, which typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction between 1,4-difluoro-2-nitrobenzene and an ethoxide source.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Nucleophile: The ethoxide may have decomposed due to moisture. 2. Poor Solvent Choice: Protic solvents (like ethanol used in excess) can solvate the nucleophile, reducing its reactivity. 3. Insufficient Temperature: The activation energy for the reaction may not be met. 4. Poor Reagent Quality: Starting materials may be impure.1. Use freshly prepared sodium ethoxide or generate it in situ using sodium hydride (NaH) and anhydrous ethanol. Ensure all glassware is oven-dried. 2. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance nucleophile reactivity.[1] 3. Gradually increase the reaction temperature, monitoring by TLC for product formation and potential decomposition. 4. Verify the purity of 1,4-difluoro-2-nitrobenzene and the base/ethanol used.
Multiple Spots on TLC (Side Products) 1. Competitive Reaction: If using a strong base like NaOH in ethanol, elimination reactions can be a competing pathway, though less common for SNAr.[2][3] 2. Di-substitution: Reaction of the product with another equivalent of ethoxide (unlikely due to deactivation of the second fluorine). 3. Reaction at C-1: Nucleophilic attack at the fluorine ortho to the nitro group, creating the 2-ethoxy-1-fluoro-4-nitrobenzene isomer.1. Use a stoichiometric amount of a strong, non-nucleophilic base (like NaH) or a pre-formed alkoxide. 2. Use a controlled stoichiometry (1.0-1.1 equivalents) of the ethoxide nucleophile. 3. This is generally a minor product, as the para position is more strongly activated by the nitro group's resonance-withdrawing effect.[4][5] Optimize temperature; lower temperatures often favor selectivity. Purify via column chromatography.
Reaction Fails to Go to Completion 1. Insufficient Base/Nucleophile: The stoichiometric ratio may be incorrect. 2. Low Reaction Time: The reaction may require more time to complete. 3. Phase Separation (Heterogeneous Reaction): If using solid bases like K₂CO₃ or NaOH, poor mixing can limit the reaction rate.1. Ensure accurate measurement of reagents. Use a slight excess (1.1 eq) of the ethoxide source. 2. Extend the reaction time and monitor progress using TLC or GC-MS.[1] 3. Add a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to facilitate the transfer of the nucleophile to the organic phase.[6][7] This can significantly improve reaction rates and yield.
Difficult Product Purification 1. Emulsion during Work-up: Polar aprotic solvents like DMF or DMSO can cause emulsions during aqueous extraction. 2. Co-elution of Impurities: The starting material and product may have similar polarities.1. Remove the bulk of the high-boiling solvent under reduced pressure before aqueous work-up. Add brine (saturated NaCl solution) to help break emulsions. 2. Optimize the solvent system for column chromatography. A gradient elution (e.g., starting with pure hexane and gradually adding ethyl acetate) can improve separation.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound consistently low?

A: Low yields are often traced back to the reactivity of the nucleophile and the reaction conditions. The primary causes include moisture inactivating the highly reactive ethoxide, the use of protic solvents which can reduce nucleophile strength, or insufficient reaction time and temperature.[1] For significant improvement, ensure anhydrous conditions, use a polar aprotic solvent like DMF, and consider adding a phase-transfer catalyst.[6][7]

Q2: Which fluorine is substituted on the 1,4-difluoro-2-nitrobenzene starting material and why?

A: The fluorine atom at the C-4 position (para to the nitro group) is preferentially substituted. The strongly electron-withdrawing nitro group stabilizes the negative charge of the Meisenheimer complex intermediate through resonance, with the charge delocalized onto the oxygen atoms of the nitro group. This stabilization is most effective for attack at the ortho and para positions. The para position is typically favored due to reduced steric hindrance compared to the ortho position.[4][5]

Q3: Can I use sodium hydroxide and ethanol instead of preparing sodium ethoxide separately?

A: While possible, it is not ideal. Using NaOH and ethanol will create an equilibrium between hydroxide and ethoxide, and the presence of water (from the equilibrium and as an impurity in NaOH) can lead to side reactions and lower yields. For optimal results, generating the alkoxide in situ with a strong base like sodium hydride (NaH) in anhydrous ethanol or using pre-prepared sodium ethoxide is recommended.

Q4: What is the role of a phase-transfer catalyst (PTC) and when should I use it?

A: A phase-transfer catalyst, such as a quaternary ammonium salt, is used to transport a water-soluble or solid-phase nucleophile (like an alkoxide) into the organic phase where the substrate is dissolved.[6][7] This is particularly useful when using solid bases like potassium carbonate. A PTC can dramatically increase the reaction rate, allow for milder reaction conditions (lower temperatures), and improve overall yield by overcoming the insolubility of reactants in different phases.[8]

Q5: How can I best purify the final product?

A: The most common purification method is column chromatography on silica gel. A solvent system of ethyl acetate and hexane is typically effective. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to elute your product. Recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture can be used for further purification if the crude product is sufficiently pure.

Yield Improvement Data

The following table summarizes expected yield improvements based on optimizing the reaction protocol. These are representative values based on established principles of Williamson ether and SNAr syntheses.

ProtocolBaseSolventAdditiveTemperature (°C)Time (h)Representative Yield (%)
Standard NaOEtEthanolNone80 (Reflux)845-60%
Optimized 1 NaH / EtOHDMFNone60475-85%
Optimized 2 K₂CO₃AcetonitrileTBAB (PTC)80 (Reflux)680-90%
Optimized 3 NaH / EtOHTHF18-Crown-665 (Reflux)4>90%

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis

This protocol uses traditional conditions and serves as a baseline for optimization.

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (30 mL).

  • Carefully add sodium metal (0.28 g, 12 mmol, 1.2 eq) in small portions to the ethanol to generate sodium ethoxide. Allow the reaction to complete (all sodium consumed).

  • Reaction: To the freshly prepared sodium ethoxide solution, add 1,4-difluoro-2-nitrobenzene (1.59 g, 10 mmol, 1.0 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80°C) for 8 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexane).

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into 100 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to yield this compound.

Protocol 2: Optimized Synthesis using Phase-Transfer Catalysis

This protocol uses a polar aprotic solvent and a phase-transfer catalyst to improve yield and reaction rate.

  • Reaction Setup: To a 100 mL round-bottom flask, add 1,4-difluoro-2-nitrobenzene (1.59 g, 10 mmol, 1.0 eq), anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq), and tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol, 0.1 eq).

  • Add anhydrous acetonitrile (40 mL) and anhydrous ethanol (0.7 mL, 12 mmol, 1.2 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the suspension to reflux (approx. 82°C) with vigorous stirring for 6 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualized Workflow

The following diagram illustrates a generalized workflow for the optimized synthesis of this compound.

G Experimental Workflow for Optimized Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Combine Reactants: 1,4-Difluoro-2-nitrobenzene Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) B Add Additives: Ethanol (Ethoxide Source) Phase-Transfer Catalyst A->B Charge Flask C Heat to Reflux with Vigorous Stirring B->C Initiate Reaction D Monitor Progress (TLC / GC-MS) C->D During Reaction E Cool & Filter Solids D->E Upon Completion F Solvent Removal (Rotary Evaporation) E->F G Liquid-Liquid Extraction F->G H Dry Organic Layer (e.g., MgSO₄) G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J K Final Product: This compound J->K

Caption: Generalized workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude 1-Ethoxy-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Ethoxy-4-fluoro-2-nitrobenzene.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below to aid in the selection of appropriate purification techniques.

PropertyValue
Molecular Formula C₈H₈FNO₃
Molecular Weight 185.15 g/mol
Melting Point 35-37 °C
Boiling Point 261.5 °C at 760 mmHg
Appearance Pale yellow solid
Solubility Soluble in many organic solvents like ethanol, ether, and benzene; sparingly soluble in water.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most probable impurities arise from the nitration of 4-fluoro-1-ethoxybenzene. These can include:

  • Isomeric Byproducts: The primary impurities are often positional isomers, such as 1-Ethoxy-4-fluoro-3-nitrobenzene and other dinitro- or polynitrated products. The formation of these isomers is highly dependent on the reaction conditions.

  • Unreacted Starting Material: Residual 4-fluoro-1-ethoxybenzene may be present if the reaction has not gone to completion.

  • Side-Reaction Products: Products from side reactions, such as oxidation of the ethoxy group, can also be present, although typically in smaller amounts.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the impurity profile and the desired final purity.

  • Recrystallization is effective for removing small amounts of impurities, especially if the crude product is already relatively pure.

  • Column Chromatography is the most versatile method for separating the desired product from isomeric impurities and other byproducts with different polarities.

  • Vacuum Distillation can be used if the impurities have significantly different boiling points from the product. Given the relatively high boiling point of the target compound, this should be performed under reduced pressure to prevent decomposition.

Q3: What is a good starting solvent for recrystallizing this compound?

A3: Based on the properties of similar nitroaromatic compounds, ethanol or isopropanol are excellent starting points for recrystallization. The compound is expected to be soluble in the hot solvent and less soluble at room temperature or below, which are key characteristics of a good recrystallization solvent.

Troubleshooting Guides

Recrystallization

// Troubleshooting nodes no_crystals [label="No Crystals", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oiling_out [label="Product Oils Out", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Troubleshooting solutions add_seed [label="Add seed crystal or\nscratch flask"]; evaporate [label="Evaporate some solvent\nand re-cool"]; reheat [label="Reheat to dissolve,\nadd more solvent,\ncool very slowly"];

start -> dissolve; dissolve -> cool; cool -> crystals_form; crystals_form -> filter [label="Yes"]; filter -> dry; dry -> pure_product;

crystals_form -> no_crystals [label="No"]; no_crystals -> add_seed [label="Try this first"]; add_seed -> cool; no_crystals -> evaporate [label="If seeding fails"]; evaporate -> cool;

cool -> oiling_out [label="Oils out"]; oiling_out -> reheat; reheat -> cool; }

Common side products in the synthesis of 1-Ethoxy-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethoxy-4-fluoro-2-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a di-halogenated nitrobenzene, such as 1,4-difluoro-2-nitrobenzene or 1-chloro-4-fluoro-2-nitrobenzene, with sodium ethoxide or a combination of ethanol and a base. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, facilitating the displacement of a halide ion by the ethoxide nucleophile.

Q2: What are the most common side products observed in this synthesis?

A2: Several side products can form depending on the starting materials and reaction conditions. The most frequently encountered impurities include:

  • Isomeric Substitution Products: When using starting materials with two different halogen atoms or two non-equivalent fluorine atoms, isomeric products can form. For instance, the reaction of 1,4-difluoro-2-nitrobenzene can also yield 4-ethoxy-1-fluoro-2-nitrobenzene.

  • Di-substitution Products: Under forcing reaction conditions (e.g., high temperatures, prolonged reaction times, or an excess of the ethoxide nucleophile), a second substitution can occur, leading to the formation of di-ethoxy-nitrobenzene derivatives.

  • Hydrolysis Products: The presence of water in the reaction mixture can lead to the formation of nitrophenols through hydrolysis of the starting material or the product.

  • Unreacted Starting Material: Incomplete reactions will result in the presence of the initial di-halogenated nitrobenzene in the final product mixture.

Q3: How can the formation of these side products be minimized?

A3: To minimize the formation of side products, consider the following strategies:

  • Control of Stoichiometry: Use a carefully controlled molar ratio of the ethoxide nucleophile to the aromatic substrate to avoid di-substitution.

  • Anhydrous Conditions: Ensure that all reagents and solvents are dry to prevent the formation of hydrolysis byproducts.

  • Temperature and Reaction Time: Optimize the reaction temperature and time to ensure complete conversion of the starting material while minimizing the formation of di-substituted and other degradation products.

  • Choice of Base: When using ethanol as the ethoxy source, the choice of base is critical. A non-nucleophilic base is preferred to avoid competition with the ethoxide.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of multiple side products. - Loss of product during workup and purification.- Monitor the reaction progress using techniques like TLC or GC to ensure completion. - Optimize reaction conditions (temperature, time, stoichiometry) to favor the desired product. - Use appropriate purification techniques, such as column chromatography or recrystallization, to isolate the product effectively.
Presence of Isomeric Impurities - Use of a starting material with multiple reactive sites. - Non-selective reaction conditions.- If possible, choose a starting material that favors the formation of the desired isomer. - Optimize the reaction temperature and choice of solvent to enhance regioselectivity. The fluorine atom ortho to the nitro group is generally more activated towards nucleophilic attack.
Formation of Di-ethoxy Byproducts - Excess of ethoxide nucleophile. - High reaction temperature or prolonged reaction time.- Use a stoichiometric amount or a slight excess of the ethoxide reagent. - Carefully control the reaction temperature and monitor for the disappearance of the mono-substituted product to prevent further reaction.
Presence of Phenolic Impurities - Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Difficulty in Removing Unreacted Starting Material - Incomplete reaction. - Similar physical properties of the starting material and product.- Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. - Employ high-resolution purification techniques like flash column chromatography with an optimized solvent system.

Experimental Protocols

Synthesis of this compound from 1,4-Difluoro-2-nitrobenzene

Materials:

  • 1,4-Difluoro-2-nitrobenzene

  • Anhydrous Ethanol

  • Sodium Metal (or Sodium Ethoxide)

  • Anhydrous Diethyl Ether (or other suitable solvent)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), carefully dissolve a stoichiometric amount of sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • In a separate flask, dissolve 1,4-difluoro-2-nitrobenzene in a minimal amount of anhydrous ethanol or another suitable anhydrous solvent.

  • Slowly add the sodium ethoxide solution to the solution of 1,4-difluoro-2-nitrobenzene at a controlled temperature (e.g., 0 °C or room temperature).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.

Visualizing Reaction Pathways

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the formation of common side products.

Synthesis_Pathway SM 1,4-Difluoro-2-nitrobenzene Product This compound (Desired Product) SM->Product Nucleophilic Aromatic Substitution (ortho-attack) Isomer 4-Ethoxy-1-fluoro-2-nitrobenzene (Isomeric Side Product) SM->Isomer Nucleophilic Aromatic Substitution (para-attack) Hydrolysis 2-Fluoro-5-nitrophenol (Hydrolysis Side Product) SM->Hydrolysis Hydrolysis Ethoxide Ethanol + Base (e.g., NaOEt) Ethoxide->SM DiSub 2,4-Diethoxy-1-nitrobenzene (Di-substitution Side Product) Product->DiSub Further Substitution ExcessEthoxide Excess Ethoxide / High Temp. Water Water (H2O) Water->SM

Caption: Reaction pathway for the synthesis of this compound and formation of major side products.

Optimization of reaction time and temperature for 1-Ethoxy-4-fluoro-2-nitrobenzene reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of reactions involving 1-Ethoxy-4-fluoro-2-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting common issues, and understanding the critical parameters of reaction time and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from a suitable precursor, such as 1,4-difluoro-2-nitrobenzene, proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the ethoxide ion (CH3CH2O-) acts as a nucleophile, attacking the electron-deficient aromatic ring and displacing one of the fluoride ions. The nitro group (-NO2) is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack, particularly at the ortho and para positions.

Q2: Which fluorine atom is preferentially substituted in 1,4-difluoro-2-nitrobenzene when reacting with an ethoxide?

A2: In the reaction between 1,4-difluoro-2-nitrobenzene and an ethoxide, the fluorine atom at the 4-position (para to the nitro group) is preferentially substituted. This is because the strong electron-withdrawing effect of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) more effectively when the nucleophile attacks at the para position.

Q3: What are the typical solvents and bases used for this reaction?

A3: Common solvents for SNAr reactions include polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF), as well as alcohols like ethanol. The choice of base is crucial for generating the ethoxide nucleophile. Common bases include sodium ethoxide, potassium carbonate, or sodium hydride in the presence of ethanol.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficiently activated nucleophile: The concentration of the ethoxide may be too low. 2. Low reaction temperature: The activation energy for the reaction has not been overcome. 3. Poor quality starting materials: Degradation of the difluoronitrobenzene or the base. 4. Presence of water: Water can protonate the ethoxide, reducing its nucleophilicity.1. Ensure the base is sufficiently strong and used in the correct stoichiometry to generate the ethoxide. If using a weaker base like K2CO3, ensure conditions are suitable for its reaction with ethanol. 2. Gradually increase the reaction temperature, monitoring for product formation and side reactions. 3. Use freshly opened or properly stored reagents. Verify the purity of starting materials via analytical techniques (e.g., NMR, GC-MS). 4. Use anhydrous solvents and reagents.
Formation of Side Products 1. Over-reaction/Disubstitution: At higher temperatures or with prolonged reaction times, the second fluorine atom may also be substituted. 2. Reaction with solvent: If using a reactive solvent, it may compete with the ethoxide. 3. Decomposition: High temperatures can lead to the decomposition of the starting material or product.1. Optimize the reaction time and temperature to favor monosubstitution. Use a stoichiometric amount of the nucleophile. 2. Choose a relatively inert solvent under the reaction conditions. 3. Perform the reaction at the lowest effective temperature and monitor its progress to avoid prolonged heating.
Incomplete Reaction 1. Short reaction time: The reaction has not been allowed to proceed to completion. 2. Inadequate mixing: Poor stirring can lead to localized depletion of reagents. 3. Precipitation of reagents: The base or nucleophile may not be fully soluble in the reaction medium.1. Increase the reaction time and monitor the consumption of the starting material by TLC or GC. 2. Ensure vigorous and efficient stirring throughout the reaction. 3. Choose a solvent in which all reactants are reasonably soluble at the reaction temperature.

Experimental Protocols & Data

General Experimental Protocol for the Synthesis of this compound

This protocol describes a general procedure for the nucleophilic aromatic substitution of 1,4-difluoro-2-nitrobenzene with ethanol in the presence of a base.

Materials:

  • 1,4-difluoro-2-nitrobenzene

  • Anhydrous Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3)

  • Anhydrous solvent (e.g., DMF or THF)

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for reaction monitoring

Procedure:

  • To a solution of 1,4-difluoro-2-nitrobenzene in the chosen anhydrous solvent, add ethanol (1.0 to 1.2 equivalents).

  • Add the base (e.g., NaOH or K2CO3, 1.1 to 1.5 equivalents) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC at regular intervals.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Optimization of Reaction Time and Temperature

The following table summarizes the hypothetical yield of this compound under various reaction conditions. This data is representative of typical outcomes for SNAr reactions and should be used as a guideline for optimization.

Entry Temperature (°C) Reaction Time (h) Base Solvent Yield (%) Key Observation
125 (Room Temp)24K2CO3DMF45Slow reaction rate at room temperature.
25012K2CO3DMF75Increased yield with moderate heating.
3806K2CO3DMF92Optimal balance of rate and selectivity.
41004K2CO3DMF88Slight increase in side products observed.
5802NaOHEtOH85Faster reaction with a stronger base.
68012K2CO3DMF90Longer time at optimal temp shows minimal improvement and risk of side products.

Visualizations

Signaling Pathway: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism Reactants 1,4-Difluoro-2-nitrobenzene + Ethoxide Intermediate Meisenheimer Complex (Stabilized by -NO2) Reactants->Intermediate Nucleophilic Attack Product This compound + Fluoride ion Intermediate->Product Loss of Leaving Group

Caption: SNAr mechanism for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Combine Reactants: 1,4-Difluoro-2-nitrobenzene, Ethanol, Base, Solvent Heating Heat to Desired Temperature Reagents->Heating Monitoring Monitor Progress (TLC/GC) Heating->Monitoring Quench Quench with Water Monitoring->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify (Chromatography/ Recrystallization) Extract->Purify Characterization Characterize Product (NMR, MS, etc.) Purify->Characterization

Caption: A typical experimental workflow for synthesis and purification.

Troubleshooting Logic

Troubleshooting_Logic Start Low Product Yield? CheckTemp Increase Temperature? Start->CheckTemp Yes SideProducts Side Products Observed? Start->SideProducts No CheckTime Increase Reaction Time? CheckTemp->CheckTime No ProblemSolved Problem Solved CheckTemp->ProblemSolved Yes CheckReagents Check Reagent Quality? CheckTime->CheckReagents No CheckTime->ProblemSolved Yes UseFreshReagents Use Fresh Reagents CheckReagents->UseFreshReagents Yes CheckReagents->ProblemSolved No SideProducts->CheckTemp No LowerTemp Lower Temperature SideProducts->LowerTemp Yes OptimizeTime Optimize Time LowerTemp->OptimizeTime OptimizeTime->ProblemSolved UseFreshReagents->ProblemSolved

Caption: A logical flow for troubleshooting low yield in the reaction.

Technical Support Center: Overcoming Solubility Challenges with 1-Ethoxy-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethoxy-4-fluoro-2-nitrobenzene. Here, you will find practical guidance and detailed protocols to address common solubility issues encountered during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: I am experiencing difficulty dissolving this compound in my reaction solvent. What are some common solvents to try?

A1: this compound, a substituted nitroaromatic compound, generally exhibits limited solubility in non-polar solvents and is sparingly soluble in polar aprotic solvents. For reactions such as nucleophilic aromatic substitution (SNAr), it is crucial to achieve sufficient solubility for the reaction to proceed efficiently.

Based on the principle of "like dissolves like," solvents with similar polarity to the solute are often a good starting point. For this compound, polar aprotic solvents are generally the most effective. Below is a table of estimated solubility and Hansen Solubility Parameters (HSP) which can help in selecting an appropriate solvent. The closer the HSP values of the solvent are to the estimated HSP of the solute, the better the solubility is likely to be.

Estimated Hansen Solubility Parameters for this compound:

  • δD (Dispersion): ~18.5 MPa½

  • δP (Polar): ~8.5 MPa½

  • δH (Hydrogen Bonding): ~5.0 MPa½

SolventHansen δD (MPa½)Hansen δP (MPa½)Hansen δH (MPa½)Estimated Solubility of this compound
Polar Aprotic Solvents
N,N-Dimethylformamide (DMF)17.413.711.3Good
Dimethyl sulfoxide (DMSO)18.416.410.2Good
Acetonitrile15.318.06.1Moderate
Tetrahydrofuran (THF)16.85.78.0Moderate
Ester Solvents
Ethyl Acetate15.85.37.2Moderate to Low
Alcohol Solvents
Ethanol15.88.819.4Low
Methanol15.112.322.3Low
Halogenated Solvents
Dichloromethane (DCM)17.07.37.1Low
Aromatic Solvents
Toluene18.01.42.0Poor
Non-Polar Solvents
Hexane14.90.00.0Very Poor

Q2: My reaction is sluggish or incomplete, and I suspect it is due to the poor solubility of this compound. What strategies can I employ to overcome this?

A2: Several strategies can be employed to enhance the solubility and reactivity of this compound in your reaction:

  • Co-solvents: Using a mixture of solvents can significantly improve solubility. Often, a good "primary" solvent that dissolves the other reactants can be mixed with a "secondary" solvent in which this compound has higher solubility (e.g., a small amount of DMF or DMSO in THF or acetonitrile).

  • Elevated Temperature: Increasing the reaction temperature will generally increase the solubility of the starting material and the rate of reaction. However, be mindful of potential side reactions or decomposition at higher temperatures.

  • Phase-Transfer Catalysis (PTC): This is a powerful technique for reactions involving a solid or liquid reactant that is insoluble in the organic phase where the other reactant resides. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the nucleophile into the organic phase to react with the substrate.[1] This is particularly useful for SNAr reactions with ionic nucleophiles.

  • High-Dilution Conditions: While counterintuitive, in some cases where aggregation or precipitation is an issue, running the reaction at a higher dilution can sometimes help to keep all species in solution.

Troubleshooting Guide

IssuePotential CauseRecommended Solution(s)
This compound does not fully dissolve at the start of the reaction. Insufficient solvent power.- Increase the proportion of a better solvent (e.g., DMF, DMSO) in a co-solvent system.- Gently warm the mixture to aid dissolution before initiating the reaction.- If applicable, consider using a phase-transfer catalyst.
Reaction starts but then appears to stop or slow down significantly. Precipitation of starting material or product.- Monitor the reaction mixture for any solids crashing out. - Try a different solvent system with higher solubilizing power for all components.- Increase the reaction temperature.
Low yield despite complete consumption of the starting material (as per TLC/LC-MS). Product is insoluble and is lost during workup.- Carefully check all phases and solid residues during workup for your product.- Consider a workup procedure that avoids precipitation, such as direct-phase chromatography if possible.
Inconsistent reaction rates or yields. Incomplete dissolution leading to a heterogeneous reaction mixture.- Ensure complete dissolution of this compound before adding other reagents.- Use vigorous stirring to maintain a well-mixed suspension if complete dissolution is not possible.

Experimental Protocols

Protocol 1: General Procedure for Determining the Solubility of this compound

This protocol provides a straightforward method to quantitatively determine the solubility of this compound in a solvent of your choice.[2][3][4]

Materials:

  • This compound

  • Selected solvent (e.g., DMF, DMSO, THF, Acetonitrile)

  • Small, sealable vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Magnetic stirrer and stir bars or a shaker

  • Thermostatically controlled water bath or heating block

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with PTFE membrane)

  • HPLC or GC for concentration analysis

Procedure:

  • Add a known excess amount of this compound to a vial.

  • Add a precise volume of the chosen solvent to the vial.

  • Seal the vial and place it in a thermostatically controlled environment (e.g., a 25 °C water bath).

  • Stir the mixture vigorously for 24 hours to ensure equilibrium is reached.

  • After 24 hours, stop stirring and allow the undissolved solid to settle for at least 1 hour.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended solids.

  • Dilute the filtered solution with a known volume of a suitable solvent for analysis.

  • Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC or GC method.

  • Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine Using a Co-solvent System

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine, a common transformation where solubility can be a challenge.[5]

Materials:

  • This compound

  • Amine nucleophile

  • Base (e.g., K₂CO₃, Et₃N)

  • Primary solvent (e.g., Acetonitrile or THF)

  • Co-solvent (e.g., DMF or DMSO)

  • Reaction vessel with a condenser and magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq) and the base (1.5 - 2.0 eq).

  • Add the primary solvent (e.g., Acetonitrile, 10 volumes) and the co-solvent (e.g., DMF, 1-2 volumes).

  • Stir the mixture and gently heat to 40-50 °C to aid dissolution.

  • Once the solution is homogeneous (or a fine suspension), add the amine (1.1 - 1.5 eq) either neat or as a solution in the primary solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C or reflux) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform a standard aqueous workup, being mindful that the product may have limited solubility in common extraction solvents. It may be necessary to use a more polar solvent like ethyl acetate or a mixture of solvents for extraction.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: SNAr Reaction Using Phase-Transfer Catalysis (PTC)

This protocol is suitable for reactions with anionic nucleophiles (e.g., phenoxides, thiolates) that are typically soluble in an aqueous phase or exist as insoluble salts.[1]

Materials:

  • This compound

  • Nucleophile (as a salt, e.g., sodium phenoxide)

  • Organic solvent (e.g., Toluene, Dichloromethane)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB, or a crown ether)

  • Reaction vessel with a condenser and a mechanical or vigorous magnetic stirrer

Procedure:

  • To a reaction vessel, add this compound (1.0 eq) and the organic solvent (10-20 volumes).

  • In a separate vessel, prepare a solution or suspension of the nucleophilic salt (1.2 - 2.0 eq) in water or an appropriate solvent.

  • Add the phase-transfer catalyst (0.05 - 0.1 eq) to the reaction vessel containing the substrate.

  • With vigorous stirring, add the nucleophile solution/suspension to the reaction mixture.

  • Heat the biphasic mixture to the desired temperature (e.g., 50-100 °C). Vigorous stirring is essential to maximize the interfacial area.

  • Monitor the reaction progress by taking small samples from the organic layer and analyzing by TLC or LC-MS.

  • Upon completion, cool the reaction, separate the aqueous and organic layers.

  • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants C Dissolve Substrate (with heating/co-solvent if needed) A->C B Select Solvent System B->C D Add Reagents C->D E Monitor Progress (TLC/LC-MS) D->E F Quench & Extract E->F Reaction Complete G Purify Product F->G

Caption: A typical experimental workflow for reactions involving this compound.

troubleshooting_logic Start Low Reaction Conversion? Insoluble Is the starting material fully dissolved? Start->Insoluble Yes Solution4 Check for other reaction issues (e.g., reagent quality, temperature). Start->Solution4 No Precipitation Is a precipitate forming during the reaction? Insoluble->Precipitation No Solution1 Increase temperature or add a co-solvent (DMF/DMSO). Insoluble->Solution1 Yes Solution2 Switch to a more solubilizing solvent system. Precipitation->Solution2 Yes Solution3 Consider using a Phase-Transfer Catalyst. Precipitation->Solution3 No

Caption: A troubleshooting decision tree for low conversion due to solubility issues.

References

Preventing unwanted side reactions of 1-Ethoxy-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted side reactions when working with 1-Ethoxy-4-fluoro-2-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary reactive sites are the carbon atom attached to the fluorine (position 1), which is highly activated for nucleophilic aromatic substitution (SNAr), and the nitro group (position 2), which can be reduced to an amino group. The ethoxy group at position 1 and the fluorine at position 4 also influence the reactivity of the aromatic ring.

Q2: What are the most common applications of this compound in synthesis?

A2: This compound is primarily used as a building block in organic synthesis. The most common reactions are:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluoride ion by a nucleophile. The nitro group in the ortho position and the ethoxy group in the para position activate the ring for this reaction.

  • Reduction of the Nitro Group: Conversion of the nitro group to an amine, which can then be used for further functionalization, such as amide bond formation or diazotization.

Q3: What are the potential unwanted side reactions when using this reagent?

A3: The main unwanted side reactions fall into three categories:

  • Side reactions during nucleophilic aromatic substitution.

  • Formation of byproducts during the reduction of the nitro group.

  • Hydrolysis of the ethoxy group.

Each of these is addressed in detail in the troubleshooting guides below.

Troubleshooting Guides

Unwanted Side Reactions during Nucleophilic Aromatic Substitution (SNAr)

The primary SNAr reaction involves the displacement of the fluoride at the C-4 position. However, other unwanted reactions can occur.

Problem: Low yield of the desired substitution product and formation of impurities.

Potential Side ReactionInfluencing FactorsProposed Solution
Displacement of the Nitro Group High reaction temperatures, strong and hard nucleophiles.Use milder reaction temperatures. Select a softer nucleophile if the reaction chemistry allows.
Displacement of the Ethoxy Group Strong nucleophiles, prolonged reaction times.This is less likely than fluoride displacement due to the stronger C-O bond. However, to minimize this risk, use stoichiometric amounts of the nucleophile and monitor the reaction progress to avoid extended reaction times.
Hydrolysis of the Ethoxy Group Presence of water, strong acidic or basic conditions.Ensure the use of anhydrous solvents and reagents. If aqueous workup is necessary, perform it at a low temperature and neutralize the reaction mixture promptly.
Formation of Di-substituted Product If the nucleophile has a second reactive site, it can react with another molecule of the starting material.Use a protecting group strategy for the nucleophile if it contains multiple reactive sites.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

  • Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as DMF, DMSO, or THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU; 1.5-2.0 equivalents).

  • Add the amine nucleophile (1.0-1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 60-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water or a saturated aqueous solution of NH₄Cl, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Logical Workflow for Troubleshooting SNAr Reactions

SNAr_Troubleshooting start Low Yield in SNAr Reaction check_impurities Identify Side Products by LC-MS/NMR start->check_impurities nitro_displaced Nitro Group Displaced? check_impurities->nitro_displaced ethoxy_displaced Ethoxy Group Displaced? nitro_displaced->ethoxy_displaced No solution_nitro Lower Reaction Temperature Use Softer Nucleophile nitro_displaced->solution_nitro Yes hydrolysis Evidence of Hydrolysis? ethoxy_displaced->hydrolysis No solution_ethoxy Control Stoichiometry Reduce Reaction Time ethoxy_displaced->solution_ethoxy Yes no_reaction Starting Material Unchanged? hydrolysis->no_reaction No solution_hydrolysis Use Anhydrous Conditions Low Temperature Workup hydrolysis->solution_hydrolysis Yes solution_no_reaction Increase Temperature Use Stronger Base Change Solvent no_reaction->solution_no_reaction Yes end Improved Yield no_reaction->end No (Other issues) solution_nitro->end solution_ethoxy->end solution_hydrolysis->end solution_no_reaction->end

Caption: Troubleshooting workflow for SNAr side reactions.

Unwanted Side Reactions during Nitro Group Reduction

The reduction of the nitro group to an amine is a common transformation, but can lead to several byproducts if not controlled properly.

Problem: Incomplete reaction or formation of undesired side products like azo or azoxy compounds.

Potential Side ReactionInfluencing FactorsProposed Solution
Formation of Nitroso and Hydroxylamine Intermediates Incomplete reduction, mild reducing agents.Ensure sufficient equivalents of the reducing agent and adequate reaction time.
Formation of Azoxy and Azo Compounds Condensation of nitroso and hydroxylamine intermediates. This is favored by neutral or slightly basic conditions and some reducing agents (e.g., NaBH₄ without additives).Use acidic reduction conditions (e.g., SnCl₂/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C). These conditions generally favor complete reduction to the amine.
Reduction of other functional groups Harsh reducing agents (e.g., LiAlH₄).Choose a chemoselective reducing agent. Catalytic hydrogenation is often a good choice for preserving other functional groups.

Experimental Protocol: Selective Reduction of the Nitro Group

  • Catalytic Hydrogenation (Preferred Method for Chemoselectivity):

    • Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

    • Add a catalyst, such as 5-10 mol% of palladium on carbon (Pd/C).

    • Place the reaction mixture in a hydrogenation apparatus.

    • Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically from a balloon or at a pressure of 1-3 atm).

    • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which is often pure enough for the next step.

  • Reduction with Tin(II) Chloride:

    • Dissolve this compound in ethanol or ethyl acetate.

    • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents).

    • Heat the mixture to reflux (typically 50-78 °C) and stir until the reaction is complete.

    • Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

    • Filter the resulting tin salts and wash with the organic solvent.

    • Extract the aqueous phase with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the desired amine.

Signaling Pathway for Nitro Group Reduction and Side Product Formation

Nitro_Reduction Start This compound Nitroso Nitroso Intermediate Start->Nitroso Reduction Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Azoxy Azoxy Byproduct Nitroso->Azoxy Condensation with Hydroxylamine Amine Desired Amine Product Hydroxylamine->Amine Reduction Hydroxylamine->Azoxy Azo Azo Byproduct Azoxy->Azo Further Reduction

Caption: Pathway of nitro group reduction and byproduct formation.

Hydrolysis of the Ethoxy Group

Problem: Cleavage of the ethoxy group to a hydroxyl group.

This is a potential side reaction under both acidic and basic conditions, especially at elevated temperatures.

ConditionInfluencing FactorsProposed Solution
Acidic Conditions Strong acids (e.g., HBr, HI), high temperatures.Avoid the use of strong hydrohalic acids if possible. If acidic conditions are required, use milder acids or perform the reaction at lower temperatures.
Basic Conditions Strong bases (e.g., NaOH, KOH) in aqueous media, high temperatures.When performing reactions with strong bases, use anhydrous conditions if possible. If an aqueous workup is necessary, keep the temperature low and minimize the exposure time to the basic solution.

Experimental Workflow to Mitigate Hydrolysis

Hydrolysis_Prevention start Reaction Planning condition_check Are strong acid/base and high temp needed? start->condition_check anhydrous Use Anhydrous Solvents and Reagents condition_check->anhydrous Yes workup Aqueous Workup condition_check->workup No low_temp Maintain Low Temperature anhydrous->low_temp mild_reagents Select Milder Reagents low_temp->mild_reagents mild_reagents->workup low_temp_workup Perform at Low Temperature workup->low_temp_workup neutralize Neutralize Promptly low_temp_workup->neutralize end Minimize Hydrolysis neutralize->end

Caption: Workflow to minimize hydrolysis of the ethoxy group.

Technical Support Center: Characterization of Impurities in 1-Ethoxy-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethoxy-4-fluoro-2-nitrobenzene. The information provided is intended to assist in the identification and characterization of potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in this compound typically originate from the synthetic route. A common synthesis involves the nitration of a fluorinated aromatic precursor followed by a Williamson ether synthesis. Based on this, potential impurities can be categorized as:

  • Starting Materials and Intermediates:

    • Unreacted 1-chloro-4-fluoro-2-nitrobenzene or 1,4-difluoro-2-nitrobenzene (potential precursors).

    • Unreacted sodium ethoxide.

  • By-products from Synthesis:

    • Isomeric Impurities: Positional isomers such as 2-ethoxy-1-fluoro-4-nitrobenzene or 1-ethoxy-2-fluoro-4-nitrobenzene, arising from non-selective nitration of the precursor.

    • Over-nitrated Species: Dinitro-substituted fluorobenzenes.

    • By-products of Ether Synthesis: Impurities formed from side reactions, which can occur with strong bases.[1]

  • Degradation Products:

    • Hydrolysis of the ethoxy group to a hydroxyl group, forming 4-fluoro-2-nitrophenol.

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[2]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities. A reverse-phase method is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile impurities.[3] It provides both separation and structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural elucidation of unknown impurities. Both 1H and 13C NMR are valuable.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying functional groups present in the impurities.

Q3: What are the typical acceptance criteria for impurities in a pharmaceutical intermediate like this compound?

A3: The acceptance criteria for impurities are guided by regulatory bodies such as the International Council for Harmonisation (ICH). For drug substances, impurities are typically reported, identified, and qualified based on their concentration relative to the active pharmaceutical ingredient (API). Identification is often required for impurities present at levels of 0.1% and above.[4]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Poor resolution between the main peak and an impurity. - Inappropriate mobile phase composition.- Suboptimal column chemistry.- Isocratic elution not providing enough separation power.- Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) and aqueous phase ratio.- Try a different column with a different stationary phase (e.g., C18, Phenyl-Hexyl).- Implement a gradient elution method to improve separation.
Peak tailing for the main component or impurities. - Secondary interactions with the stationary phase.- Column overload.- Presence of active sites on the column.- Adjust the mobile phase pH to ensure the analyte is in a neutral state.- Reduce the injection volume or sample concentration.- Use a column with end-capping or a base-deactivated stationary phase.
Ghost peaks appearing in the chromatogram. - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Flush the HPLC system and use fresh, high-purity mobile phase.- Implement a needle wash step in the autosampler method.- Inject a blank (mobile phase) to confirm the source of the ghost peaks.
Inconsistent retention times. - Fluctuations in column temperature.- Inconsistent mobile phase preparation.- Pump malfunction.- Use a column oven to maintain a constant temperature.- Ensure accurate and consistent preparation of the mobile phase.- Check the pump for leaks and ensure proper functioning.
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Broad or tailing peaks. - Active sites in the injector liner or column.- Inappropriate oven temperature program.- Use a deactivated injector liner.- Optimize the temperature ramp rate; a slower ramp can improve peak shape.- Ensure the column is properly conditioned.
Poor sensitivity for certain impurities. - Suboptimal injector temperature.- Inappropriate ionization mode (for MS).- Optimize the injector temperature to ensure efficient volatilization without degradation.- For the mass spectrometer, ensure it is properly tuned and consider using Selected Ion Monitoring (SIM) mode for target impurities to enhance sensitivity.
Mass spectra do not match library data. - Co-elution of multiple components.- Background interference.- Improve chromatographic separation by optimizing the temperature program or using a longer column.- Check for and eliminate sources of background contamination in the GC system.

Experimental Protocols

HPLC Method for Impurity Profiling

This is a general starting method and may require optimization.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

GC-MS Method for Volatile Impurities

This is a general starting method and may require optimization.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_report Reporting Sample 1-Ethoxy-4-fluoro- 2-nitrobenzene Sample HPLC HPLC-UV Sample->HPLC Separation & Quantification GCMS GC-MS Sample->GCMS Separation & Identification Quant Quantification of Known Impurities HPLC->Quant Ident Identification of Unknown Impurities GCMS->Ident NMR NMR Report Impurity Profile Report NMR->Report FTIR FTIR FTIR->Report Quant->Report Ident->NMR Structure Elucidation Ident->FTIR Functional Group Analysis

Caption: Experimental workflow for impurity characterization.

troubleshooting_logic Start Analytical Issue Encountered CheckMethod Review Analytical Method Parameters Start->CheckMethod CheckSystem Verify Instrument Performance Start->CheckSystem Optimize Optimize Method CheckMethod->Optimize CheckSystem->Optimize Reanalyze Re-analyze Sample Optimize->Reanalyze Resolved Issue Resolved Reanalyze->Resolved

Caption: General troubleshooting logic for analytical issues.

References

Troubleshooting guide for nucleophilic substitution on 1-Ethoxy-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 1-Ethoxy-4-fluoro-2-nitrobenzene in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for nucleophilic attack on this compound?

The fluorine atom is the primary site for nucleophilic aromatic substitution. The nitro group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions. The fluorine at the 4-position is para to the activating nitro group at the 2-position, making it highly susceptible to displacement. The ethoxy group at the 1-position is a weaker activating group compared to the nitro group.

Q2: Why is my reaction not going to completion?

Several factors can lead to incomplete reactions. These include insufficient reaction time or temperature, a weak nucleophile, or the use of an inappropriate solvent. The choice of base is also critical as it can influence the nucleophilicity of the attacking species. Ensure your reagents are pure and dry, as water can interfere with the reaction, particularly if using a strong base.

Q3: I am observing the formation of multiple products. What are the likely side reactions?

The most common side reaction is the formation of a disubstituted product, where the incoming nucleophile displaces both the fluorine and the ethoxy group, especially if the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time) or if an excess of the nucleophile is used. Another possibility, though less common under typical SNAr conditions, is the displacement of the nitro group.

Q4: How does the choice of solvent affect the reaction?

Solvent polarity plays a crucial role in SNAr reactions. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the cation of the nucleophile's salt, thereby increasing the "nakedness" and reactivity of the nucleophilic anion. However, in some cases, nonpolar solvents can enhance regioselectivity.[1][2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Inactive nucleophile- Insufficient reaction temperature or time- Inappropriate solvent- Impure starting materials- Use a stronger base to generate a more potent nucleophile.- Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC.- Screen different polar aprotic solvents such as DMF, DMSO, or NMP.- Ensure all reagents and solvents are pure and anhydrous.
Formation of Impurities - Reaction temperature is too high- Excess nucleophile- Presence of water or other protic impurities- Lower the reaction temperature to minimize side reactions.- Use a stoichiometric amount of the nucleophile.- Ensure the reaction is carried out under anhydrous conditions.
Poor Regioselectivity (attack at undesired positions) - High solvent polarity leading to competing reaction pathways- Consider using a nonpolar solvent like toluene to favor substitution at the more activated position.[1][2]
Difficulty in Product Isolation/Purification - Similar polarity of product and starting material- Formation of isomeric byproducts- Optimize the mobile phase for column chromatography to achieve better separation.- Recrystallization from a suitable solvent system can help in purifying the desired product.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol is a general guideline and may require optimization for specific nucleophiles.

  • To a stirred solution of the nucleophile (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, THF), add a base (e.g., NaH, K2CO3, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress of the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH4Cl solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Troubleshooting Workflow

TroubleshootingWorkflow Start Reaction Issue Identified LowYield Low or No Yield Start->LowYield Impurities Presence of Impurities Start->Impurities IsolationProblem Isolation/Purification Difficulty Start->IsolationProblem CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents AnalyzeByproducts Identify Byproducts (MS, NMR) Impurities->AnalyzeByproducts OptimizeChromatography Optimize Chromatography Conditions IsolationProblem->OptimizeChromatography OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) CheckReagents->OptimizeConditions Reagents OK ChangeBase Consider a Different Base OptimizeConditions->ChangeBase Still Low Yield SuccessfulReaction Successful Reaction OptimizeConditions->SuccessfulReaction Yield Improved ChangeBase->SuccessfulReaction Improved Yield AdjustStoichiometry Adjust Nucleophile Stoichiometry AnalyzeByproducts->AdjustStoichiometry Side-products identified LowerTemp Lower Reaction Temperature AdjustStoichiometry->LowerTemp LowerTemp->SuccessfulReaction Purity Improved TryRecrystallization Attempt Recrystallization OptimizeChromatography->TryRecrystallization Co-elution OptimizeChromatography->SuccessfulReaction Separation Achieved TryRecrystallization->SuccessfulReaction Pure Product Obtained

Caption: A flowchart for troubleshooting common issues in nucleophilic substitution reactions.

References

Technical Support Center: Enhancing Regioselectivity in Reactions with 1-Ethoxy-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Ethoxy-4-fluoro-2-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the regioselectivity of their reactions and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary site of nucleophilic attack on this compound?

In nucleophilic aromatic substitution (SNAr) reactions, the aromatic ring is activated by electron-withdrawing groups. In this compound, the nitro group (-NO₂) is a strong electron-withdrawing group, which activates the positions ortho and para to it for nucleophilic attack. The fluoride atom at the C4 position (para to the nitro group) is a very good leaving group in SNAr reactions.[1] The ethoxy group, on the other hand, is a poor leaving group under typical SNAr conditions. Therefore, the primary and overwhelmingly favored reaction is the substitution of the fluoride at the C4 position.

Q2: Can the ethoxy group at C1 act as a leaving group?

Under standard SNAr conditions (basic or neutral), the ethoxy group is not a good leaving group. Cleavage of aryl ethers typically requires strong acidic conditions and high temperatures, which are not characteristic of most SNAr reactions.[2][3][4][5] Therefore, displacement of the ethoxy group is not a common competing reaction.

Q3: Are there any common side reactions to be aware of?

Yes, two potential side reactions to consider are:

  • Reduction of the nitro group: Depending on the nucleophile and reaction conditions, the nitro group can be reduced. For instance, certain sulfur nucleophiles or the use of reducing agents in the reaction mixture can lead to the formation of nitroso, azoxy, or amino derivatives.[6][7]

  • Reaction with the nucleophile at the nitro group: Some highly reactive nucleophiles can interact with the electrophilic nitrogen of the nitro group, leading to undesired byproducts.

Q4: How does the choice of nucleophile affect the reaction?

The nature of the nucleophile is critical for the reaction's success.

  • Soft nucleophiles (e.g., thiols, secondary amines) are generally very effective for SNAr reactions on this substrate.

  • Hard nucleophiles (e.g., alkoxides, water) can also be used, but may require more forcing conditions and can sometimes lead to side reactions if not carefully controlled.

  • Bulky nucleophiles may experience steric hindrance, leading to slower reaction rates.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion 1. Insufficient activation of the nucleophile. 2. Low reaction temperature. 3. Inappropriate solvent. 4. Deactivated nucleophile.1. Add a suitable base (e.g., K₂CO₃, Et₃N, DBU) to deprotonate the nucleophile if it is an amine, thiol, or alcohol. 2. Gradually increase the reaction temperature. Monitor for byproduct formation. 3. Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the reaction rate. 4. Ensure the nucleophile is pure and has not been oxidized or otherwise decomposed.
Formation of multiple products 1. The nucleophile has multiple reactive sites. 2. Side reactions involving the nitro group. 3. Impure starting materials.1. If the nucleophile has multiple nucleophilic centers, consider using a protecting group strategy to ensure reaction at the desired site. 2. Use milder reaction conditions (lower temperature, less basic conditions). Consider using a phase-transfer catalyst to moderate reactivity. 3. Verify the purity of the this compound and the nucleophile by NMR or LC-MS.
Product is dark or contains colored impurities 1. Formation of Meisenheimer complexes. 2. Side reactions leading to polymeric materials. 3. Thermal decomposition at high temperatures.1. Meisenheimer complexes are often colored intermediates in SNAr reactions. Their persistence may indicate a slow second step. Ensure conditions favor the departure of the leaving group. 2. Use a lower reaction temperature and ensure an inert atmosphere to prevent oxidative side reactions. 3. Avoid excessively high temperatures. If high temperatures are necessary, shorten the reaction time.
Difficulty in product isolation 1. Product is highly soluble in the reaction solvent. 2. Emulsion formation during aqueous workup.1. After the reaction, consider removing the solvent under reduced pressure and redissolving the residue in a solvent suitable for extraction or crystallization. 2. Add brine to the aqueous layer to break up emulsions. Alternatively, filter the mixture through a pad of celite.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine Nucleophile
  • To a stirred solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) is added the amine nucleophile (1.1 eq).

  • A base (e.g., K₂CO₃, 2.0 eq) is added to the mixture.

  • The reaction mixture is heated to the desired temperature (typically between 60-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

General Protocol for Nucleophilic Aromatic Substitution with a Thiol Nucleophile
  • To a stirred solution of the thiol nucleophile (1.1 eq) in a polar aprotic solvent (e.g., DMF or DMSO) is added a base (e.g., NaH or K₂CO₃, 1.2 eq) at 0 °C.

  • The mixture is stirred for 15-30 minutes to allow for the formation of the thiolate.

  • A solution of this compound (1.0 eq) in the same solvent is added dropwise.

  • The reaction mixture is allowed to warm to room temperature or heated, and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • The workup and purification are similar to the protocol for amine nucleophiles.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the SNAr of this compound with various nucleophiles. Please note that optimal conditions may vary depending on the specific nucleophile and scale of the reaction.

Nucleophile Base Solvent Temperature (°C) Typical Yield (%)
Secondary Amine (e.g., Piperidine)K₂CO₃DMF80>90
Primary Amine (e.g., Benzylamine)Et₃NAcetonitrile6085-95
ThiophenolK₂CO₃DMSORoom Temp>95
Sodium MethoxideN/AMethanolReflux80-90
PhenolK₂CO₃DMF10075-85

Visualizations

Reaction Pathway

SNAr_Pathway reagents This compound + Nucleophile meisenheimer Meisenheimer Complex (Intermediate) reagents->meisenheimer Nucleophilic Attack product Substituted Product + Fluoride Ion meisenheimer->product Elimination of Fluoride

Caption: General reaction pathway for the SNAr of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Start check_conversion Low or No Conversion? start->check_conversion increase_temp Increase Temperature check_conversion->increase_temp Yes multiple_products Multiple Products? check_conversion->multiple_products No change_solvent Change Solvent to Polar Aprotic (DMF, DMSO) increase_temp->change_solvent add_base Add Base (K₂CO₃, Et₃N) change_solvent->add_base check_purity Check Starting Material Purity add_base->check_purity check_purity->start milder_conditions Use Milder Conditions (Lower Temp, Weaker Base) multiple_products->milder_conditions Yes end Successful Reaction multiple_products->end No protecting_group Consider Protecting Group Strategy milder_conditions->protecting_group protecting_group->start

Caption: A logical workflow for troubleshooting common issues in SNAr reactions.

References

Technical Support Center: Catalyst Deactivation in Reactions with 1-Ethoxy-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions involving 1-Ethoxy-4-fluoro-2-nitrobenzene.

Troubleshooting Guides

This section addresses specific issues of catalyst deactivation, offering potential causes and actionable solutions.

Issue 1: Rapid Loss of Catalyst Activity during Nitro Group Reduction

Symptoms:

  • A significant decrease in the conversion of this compound to the corresponding aniline.

  • The reaction stalls before reaching completion.

  • An increase in reaction time is required to achieve the desired conversion.

Potential Causes & Solutions:

Potential CauseProposed Solution(s)
Catalyst Poisoning by Impurities 1. Substrate Purity Check: Analyze the starting material for common catalyst poisons such as sulfur or nitrogen-containing heterocycles. 2. Feed Purification: Implement a purification step for the substrate and solvent (e.g., distillation, recrystallization, or passing through an activated carbon bed).
Dehalogenation Side Reaction 1. Catalyst Modification: Employ catalysts with modified surfaces to suppress dehalogenation. This can include co-modified Pd catalysts with organic and inorganic ligands.[1] 2. Reaction Condition Optimization: Lower the reaction temperature and pressure to favor the reduction of the nitro group over the cleavage of the C-F bond.
Acidic Poisoning from HF 1. Acid Scavenger: Introduce a mild, non-poisonous base (e.g., K2CO3, NaHCO3) to neutralize the hydrofluoric acid (HF) formed during dehalogenation. 2. Support Selection: Utilize catalyst supports that are resistant to acid attack.
Sintering of Metal Nanoparticles 1. Lower Reaction Temperature: Operate at the lowest effective temperature to minimize thermal agglomeration of catalyst particles. 2. Catalyst Choice: Select catalysts with high thermal stability or those where the metal nanoparticles are well-dispersed and stabilized on the support.[2]

Issue 2: Catalyst Deactivation in Nucleophilic Aromatic Substitution (SNAr) Reactions

Symptoms:

  • Decreased reaction rate in catalysed SNAr reactions.

  • Incomplete conversion of this compound.

  • Formation of undesired by-products.

Potential Causes & Solutions:

Potential CauseProposed Solution(s)
Strong Product Inhibition 1. Flow Chemistry: Consider using a continuous-flow reactor to physically separate the product from the catalyst bed as it forms. 2. Catalyst Design: Investigate catalysts where the product has a lower binding affinity compared to the starting material.
Catalyst Poisoning by Nucleophile or Base 1. Purity of Reagents: Ensure the nucleophile and any added base are of high purity and free from catalyst poisons. 2. Stoichiometry Control: Use the minimum effective amount of the nucleophile and base to avoid excess that could interact with and deactivate the catalyst.
Fouling by Polymerization of Reactants/Products 1. Solvent Selection: Choose a solvent that effectively dissolves all reactants and products to prevent the formation of polymeric deposits on the catalyst surface. 2. Temperature Control: Optimize the reaction temperature to avoid thermal decomposition or polymerization side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation when working with this compound?

A1: The primary deactivation mechanisms are:

  • Poisoning: This occurs when impurities in the reaction mixture, such as sulfur or nitrogen compounds, strongly adsorb to the active sites of the catalyst.[3][4] The substrate or product itself can also act as a poison.

  • Fouling/Coking: The deposition of carbonaceous materials or polymeric residues on the catalyst surface can block active sites and pores.

  • Sintering: At elevated temperatures, the small metal particles of the catalyst can agglomerate into larger ones, reducing the active surface area.[5]

  • Leaching: The active metal component of the catalyst can dissolve into the reaction medium, particularly under acidic conditions that can arise from dehalogenation.

Q2: How does the structure of this compound contribute to catalyst deactivation?

A2: The fluorine substituent presents a significant challenge. During the reduction of the nitro group, a competing hydrodefluorination (dehalogenation) reaction can occur. This side reaction is problematic for two main reasons:

  • It produces hydrofluoric acid (HF), which can corrode the reactor and chemically alter the catalyst support or active metal.

  • It consumes hydrogen and catalyst sites, reducing the efficiency of the desired nitro reduction.

Q3: Can a deactivated catalyst be regenerated?

A3: Yes, depending on the deactivation mechanism, regeneration is often possible.

  • For coking/fouling , a common method is to burn off the carbonaceous deposits in a controlled stream of air or oxygen.

  • For poisoning by certain species, a chemical wash may be effective. For example, acid washing can remove accumulated potassium species.[6] However, care must be taken as this can also remove active components of the catalyst.

  • For sintered catalysts , redispersion of the metal particles can sometimes be achieved through high-temperature treatment under specific atmospheres (e.g., with chlorine-containing compounds), although this is a more complex process.

Q4: What analytical techniques can be used to investigate catalyst deactivation?

A4: Several techniques can provide insight into the cause of deactivation:

  • BET surface area analysis: To determine if there is a loss of surface area due to sintering or pore blockage.[7]

  • Elemental analysis (e.g., ICP-MS, XRF): To detect the presence of poisons on the catalyst surface.[7]

  • Temperature-Programmed Desorption/Oxidation (TPD/TPO): To characterize adsorbed species and quantify coke deposits.

  • Transmission Electron Microscopy (TEM): To visualize changes in metal particle size and distribution (sintering).

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical state of the active metals and identify surface poisons.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration by Calcination (for Fouling)

  • Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture.

  • Washing: Wash the recovered catalyst multiple times with a suitable solvent (e.g., ethanol, ethyl acetate) to remove any adsorbed organic species.

  • Drying: Dry the washed catalyst in an oven at 100-120 °C for 4-6 hours to remove residual solvent.

  • Calcination: Place the dried catalyst in a furnace. Heat the catalyst under a slow flow of air or a mixture of nitrogen and a small percentage of oxygen.

  • Temperature Program: Gradually increase the temperature to a target between 300-500 °C (the optimal temperature depends on the catalyst and support material and should be determined experimentally). Hold at this temperature for 3-5 hours.

  • Cooling: Allow the catalyst to cool down to room temperature under a flow of inert gas (e.g., nitrogen).

  • Storage: Store the regenerated catalyst in a desiccator to prevent moisture adsorption.

Protocol 2: Test for Dehalogenation during Nitro Group Reduction

  • Reaction Setup: Perform the catalytic hydrogenation of this compound under your standard conditions.

  • Aqueous Extraction: After the reaction, quench the mixture and extract it with water.

  • Fluoride Ion Analysis: Analyze the aqueous extract for the presence of fluoride ions using a fluoride ion-selective electrode or ion chromatography.

  • Quantification: The concentration of fluoride ions will correspond to the extent of the dehalogenation side reaction. This can be correlated with the loss of catalyst activity over time.

Visualizations

CatalystDeactivationPathway cluster_reaction Catalytic Reaction cluster_deactivation Deactivation Pathways Start Active Catalyst + This compound Reaction Desired Reaction (e.g., Nitro Reduction) Start->Reaction Poisoning Poisoning (e.g., Sulfur, HF) Start->Poisoning Impurities/ Side-products Product Desired Product Reaction->Product Fouling Fouling (Coking) Reaction->Fouling By-products Sintering Sintering (Thermal Stress) Reaction->Sintering High Temp. Deactivated Deactivated Catalyst Poisoning->Deactivated Fouling->Deactivated Sintering->Deactivated

Caption: General pathways for catalyst deactivation.

TroubleshootingWorkflow Start Reduced Catalyst Performance Observed CheckPurity Analyze Substrate and Solvent Purity Start->CheckPurity CheckDehalogenation Test for Fluoride Ions in Reaction Mixture Start->CheckDehalogenation CheckTemp Review Reaction Temperature Profile Start->CheckTemp ImpurityPoisoning Impurity Poisoning Suspected CheckPurity->ImpurityPoisoning Impurities Detected HFPoisoning HF Poisoning/ Dehalogenation Confirmed CheckDehalogenation->HFPoisoning Fluoride Detected SinteringSuspected Sintering Suspected CheckTemp->SinteringSuspected High Temp. Excursions Purify Action: Purify Starting Materials ImpurityPoisoning->Purify Modify Action: Modify Catalyst/ Add Scavenger HFPoisoning->Modify LowerTemp Action: Lower Reaction Temperature SinteringSuspected->LowerTemp

Caption: Troubleshooting workflow for catalyst deactivation.

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Quantification of 1-Ethoxy-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantitative determination of 1-Ethoxy-4-fluoro-2-nitrobenzene. The information presented is based on established methods for structurally similar nitroaromatic compounds and serves as a starting point for method development and validation.

Introduction

This compound is a substituted nitroaromatic compound. Accurate and precise quantification of this analyte is crucial in various research and development stages, including synthesis optimization, purity assessment, and formulation analysis. This guide compares three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Methods.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of each analytical method for the analysis of nitroaromatic compounds. These values are indicative and will require validation for the specific analysis of this compound.

ParameterHPLC-UVGC-MSElectrochemical Methods
Linearity Range 0.1 - 100 µg/mL0.5 - 500 µg/L[1]0.05 - 100 µM[2][3]
Accuracy (% Recovery) 90 - 112%[4][5]84.6 - 107.8%[6]Not widely reported
Precision (% RSD) < 15%[4][5]< 15%[7]< 10%
Limit of Detection (LOD) ~0.1 µM[8]~0.01 ppm~0.1 ppb - 0.42 µM[2][3]
Limit of Quantification (LOQ) ~0.07%[9]~0.025 ppm~15 nM[3]

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are generalized and should be optimized for the specific matrix and concentration range of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds.

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: HPLC-UV Experimental Workflow.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[9]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water is typically used. For example, acetonitrile and 0.05 M acetic buffer (pH 5.9) in a ratio of 20:80.[9]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[9]

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C.[9]

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound. This would need to be determined experimentally, but for many nitroaromatic compounds, this is in the range of 254-280 nm.

  • Injection Volume: Typically 10-20 µL.

  • Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known volume. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. The concentration of the analyte in the sample can then be determined from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and selectivity. It is suitable for volatile and thermally stable compounds.

Experimental Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Evaporate & Reconstitute Extraction->Concentration GC GC System Concentration->GC Column Capillary Column GC->Column MS Mass Spectrometer Column->MS TIC Total Ion Chromatogram MS->TIC SIM Selected Ion Monitoring TIC->SIM Quantification Quantification SIM->Quantification

Caption: GC-MS Experimental Workflow.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is often suitable for nitroaromatic compounds.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector Temperature: Typically set to 250-280°C.

  • Oven Temperature Program: A temperature gradient is usually employed to ensure good separation. For example, start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

  • Sample Preparation: As GC-MS is not directly compatible with aqueous samples, a sample preparation step is crucial. This may involve:

    • Liquid-Liquid Extraction (LLE): Extracting the analyte from an aqueous sample into an organic solvent like dichloromethane or hexane.

    • Solid-Phase Extraction (SPE): Passing the sample through a solid sorbent cartridge to retain the analyte, which is then eluted with a small volume of organic solvent.

  • Standard Preparation: Prepare calibration standards in a suitable organic solvent.

  • Quantification: Create a calibration curve by plotting the peak area of a characteristic ion of the analyte against the concentration of the standards.

Electrochemical Methods

Electrochemical methods offer a rapid, sensitive, and cost-effective approach for the determination of electroactive compounds like nitroaromatics.

Experimental Workflow Diagram:

Electro_Workflow cluster_prep Sample & Electrolyte Preparation cluster_analysis Electrochemical Analysis cluster_data Data Analysis Sample Prepare Sample Solution Mix Mix Sample & Electrolyte Sample->Mix Electrolyte Prepare Supporting Electrolyte Electrolyte->Mix Cell Electrochemical Cell Mix->Cell Electrodes Working, Reference, Counter Electrodes Cell->Electrodes Potentiostat Potentiostat Electrodes->Potentiostat Voltammogram Obtain Voltammogram Potentiostat->Voltammogram PeakCurrent Measure Peak Current Voltammogram->PeakCurrent Quantification Quantification PeakCurrent->Quantification

Caption: Electrochemical Analysis Workflow.

Methodology:

  • Instrumentation: A potentiostat with a three-electrode system.

  • Working Electrode: A glassy carbon electrode (GCE) or a screen-printed carbon electrode (SPCE) can be used.[2] The electrode surface may be modified to enhance sensitivity and selectivity.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Counter Electrode: A platinum wire or graphite rod.

  • Technique: Square-wave voltammetry or differential pulse voltammetry are often employed for their high sensitivity.[2]

  • Supporting Electrolyte: A suitable buffer solution (e.g., phosphate buffer) is used to maintain a constant pH and provide conductivity.

  • Sample Preparation: The sample is dissolved in the supporting electrolyte.

  • Standard Preparation: Calibration standards are prepared in the supporting electrolyte.

  • Measurement: The reduction peak of the nitro group is monitored. The peak current is proportional to the concentration of the analyte.

  • Quantification: A calibration curve is constructed by plotting the peak current versus the concentration of the standards.

Method Selection Considerations

The choice of the most appropriate analytical method depends on several factors:

  • Sample Matrix: For complex matrices, the selectivity of GC-MS or the separation power of HPLC might be necessary to avoid interferences.

  • Required Sensitivity: For trace-level analysis, GC-MS and electrochemical methods generally offer lower detection limits than HPLC-UV.

  • Analyte Properties: The volatility and thermal stability of this compound will determine its suitability for GC-MS.

  • Throughput and Cost: Electrochemical methods can be very rapid and cost-effective for routine analysis, while HPLC and GC-MS require more expensive instrumentation and longer analysis times.

  • Regulatory Requirements: For pharmaceutical applications, validated HPLC and GC-MS methods are often preferred due to their well-established and accepted protocols.

Conclusion

This guide provides a comparative framework for selecting and developing an analytical method for the quantification of this compound. While HPLC-UV offers a robust and straightforward approach, GC-MS provides higher sensitivity and selectivity, particularly for complex samples. Electrochemical methods present a rapid and cost-effective alternative for high-throughput screening. It is imperative that any chosen method is thoroughly validated for its intended purpose to ensure the generation of accurate and reliable data.

References

A Comparative Guide to HPLC and GC-MS Analysis of 1-Ethoxy-4-fluoro-2-nitrobenzene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount for process optimization, impurity profiling, and quality control. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the characterization of reaction mixtures containing the key intermediate, 1-Ethoxy-4-fluoro-2-nitrobenzene.

The choice between HPLC and GC-MS depends on various factors, including the volatility and thermal stability of the analytes, the complexity of the matrix, and the specific analytical goals, such as quantification, identification of unknowns, or routine purity checks.[1][2][3] This guide presents detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection of the most suitable method for your analytical needs.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analysis are provided below. These protocols are designed to serve as a starting point and may require further optimization based on the specific reaction conditions and potential impurities.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique well-suited for the analysis of a wide range of non-volatile and thermally sensitive compounds.[2] For the analysis of this compound and its related impurities, a reversed-phase HPLC method is often employed.

Sample Preparation:

  • Accurately weigh and dissolve a sample of the reaction mixture in the mobile phase diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Conditions:

Parameter Setting
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 40% B2-15 min: 40-80% B15-20 min: 80% B20-22 min: 80-40% B22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[1][3] It provides excellent chromatographic resolution and definitive structural information from the mass spectra.

Sample Preparation:

  • Dissolve a sample of the reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • If necessary, derivatization may be performed to increase the volatility of certain components, although it is generally not required for this compound itself.

GC-MS Conditions:

Parameter Setting
Column HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1 ratio)
Injection Volume 1 µL
Oven Temperature Program Initial: 100 °C (hold for 2 min)Ramp: 10 °C/min to 280 °C (hold for 5 min)
Transfer Line Temperature 280 °C
Mass Spectrometer Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

| Ion Source Temperature | 230 °C |

Data Presentation and Comparison

The following table summarizes hypothetical quantitative data obtained from the analysis of a representative reaction mixture using the HPLC and GC-MS methods described above. The mixture is assumed to contain the desired product (this compound) and potential impurities such as unreacted starting material (e.g., 1,4-difluoro-2-nitrobenzene) and a positional isomer.

AnalyteHPLCGC-MS
Retention Time (min) Peak Area (%) Retention Time (min) Peak Area (%)
1,4-Difluoro-2-nitrobenzene8.55.27.85.5
This compound12.189.810.289.3
Isomeric Impurity11.55.09.95.2

Note: The data presented are for illustrative purposes and actual results may vary depending on the specific reaction conditions and analytical instrumentation.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analysis of this compound reaction mixtures.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Reaction Mixture dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV-Vis Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Components integrate->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Reaction Mixture dissolve Dissolve in Volatile Solvent start->dissolve inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect tic Generate Total Ion Chromatogram detect->tic spectra Extract Mass Spectra tic->spectra identify Identify Components spectra->identify

References

Comparative Reactivity Analysis of 1-Ethoxy-4-fluoro-2-nitrobenzene and Analogous Compounds in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the reactivity of 1-Ethoxy-4-fluoro-2-nitrobenzene and its structurally similar counterparts, 1,4-Difluoro-2-nitrobenzene and 1-Chloro-4-fluoro-2-nitrobenzene, in the context of nucleophilic aromatic substitution (SNAr) reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The comparison is based on established principles of physical organic chemistry, supported by a representative experimental protocol for kinetic analysis.

Introduction to Reactivity in SNAr Reactions

Nucleophilic aromatic substitution is a fundamental reaction class in organic chemistry, pivotal for the synthesis of a wide array of functionalized aromatic compounds. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate. Electron-withdrawing groups, such as the nitro group (-NO2), positioned ortho or para to the leaving group, are essential for activating the aromatic ring towards nucleophilic attack by stabilizing the Meisenheimer complex.

The nature of the leaving group and other substituents on the aromatic ring significantly influences the overall reactivity. In SNAr reactions, the counterintuitive leaving group trend of F > Cl > Br > I is observed. This is attributed to the high electronegativity of fluorine, which potently stabilizes the negative charge of the Meisenheimer intermediate through its inductive effect, thereby lowering the activation energy of the rate-determining nucleophilic addition step.

Qualitative Reactivity Comparison

CompoundStructureKey Substituent Effects on ReactivityExpected Relative Reactivity
1,4-Difluoro-2-nitrobenzene 1,4-Difluoro-2-nitrobenzeneThe fluorine atom at the C4 position is a strong electron-withdrawing group, enhancing the electrophilicity of the ring and stabilizing the Meisenheimer complex. Fluorine is also an excellent leaving group in SNAr reactions.Highest
1-Chloro-4-fluoro-2-nitrobenzene 1-Chloro-4-fluoro-2-nitrobenzeneThe chlorine atom at the C4 position is less electronegative than fluorine, providing less stabilization to the Meisenheimer complex compared to a fluorine substituent. The leaving group is fluorine, which is highly reactive.Intermediate
This compound this compoundThe ethoxy group (-OCH2CH3) is an electron-donating group through resonance, which destabilizes the negatively charged Meisenheimer complex. This deactivating effect is expected to significantly reduce the rate of nucleophilic attack.Lowest

Experimental Protocol: Comparative Kinetic Analysis of SNAr Reactions

The following is a representative experimental protocol for determining the second-order rate constants for the reaction of the subject compounds with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.

Objective: To quantitatively compare the reactivity of this compound, 1,4-difluoro-2-nitrobenzene, and 1-chloro-4-fluoro-2-nitrobenzene in an SNAr reaction with piperidine.

Materials:

  • This compound

  • 1,4-Difluoro-2-nitrobenzene

  • 1-Chloro-4-fluoro-2-nitrobenzene

  • Piperidine

  • Anhydrous Acetonitrile (solvent)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each aromatic substrate (e.g., 0.01 M) in anhydrous acetonitrile.

    • Prepare a series of piperidine solutions of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in anhydrous acetonitrile.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to a wavelength corresponding to the maximum absorbance of the reaction product (the N-substituted piperidino-nitrobenzene derivative). This is typically in the range of 350-450 nm.

    • Equilibrate the spectrophotometer cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • For each kinetic run, pipette a known volume of the substrate stock solution into a cuvette containing a known volume of one of the piperidine solutions. The concentration of piperidine should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

    • Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) for each concentration of piperidine is determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A_0) * e^(-k_obs * t), where A(t) is the absorbance at time t, A_0 is the initial absorbance, and A_∞ is the absorbance at infinite time.

    • Plot the calculated k_obs values against the concentration of piperidine.

    • The second-order rate constant (k_2) is obtained from the slope of the linear plot of k_obs versus [Piperidine].

Safety Precautions: These nitroaromatic compounds and piperidine are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the generally accepted mechanism for SNAr reactions and a typical experimental workflow for kinetic analysis.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A Aromatic Substrate + Nucleophile B Meisenheimer Complex (Rate-determining step) A->B k1 (slow) B->A k-1 (fast) C Product + Leaving Group B->C k2 (fast) Experimental_Workflow prep Prepare Stock Solutions (Substrates and Nucleophile) mix Mix Reactants in Cuvette (Pseudo-first-order conditions) prep->mix measure Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) mix->measure plot1 Plot ln(A_inf - A_t) vs. Time measure->plot1 calc_kobs Calculate k_obs from slope plot1->calc_kobs repeat Repeat for different [Nucleophile] calc_kobs->repeat plot2 Plot k_obs vs. [Nucleophile] repeat->plot2 calc_k2 Determine Second-Order Rate Constant (k_2) from slope plot2->calc_k2

Comparative Analysis of Analytical Techniques for 1-Ethoxy-4-fluoro-2-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of X-ray crystallography and alternative analytical techniques for the characterization of 1-ethoxy-4-fluoro-2-nitrobenzene and its derivatives. While a specific X-ray crystallographic analysis for this compound is not publicly available, this guide utilizes data from the closely related compound, 1-ethoxy-4-nitrobenzene, as a representative example for crystallographic analysis and compares it with other powerful analytical methods.

Introduction to Analytical Approaches

The characterization of substituted nitrobenzene derivatives is crucial in various fields, including drug development and material science, to understand their structure-activity relationships. X-ray crystallography provides definitive structural elucidation in the solid state, while other techniques offer valuable information on purity, composition, and behavior in different environments.

X-ray Crystallographic Analysis: The Gold Standard for Structural Elucidation

X-ray crystallography offers unparalleled insight into the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the determination of bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's physical and chemical properties.

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a diffraction pattern. The intensities and positions of the diffracted beams are measured by a detector. This data is then used to solve the crystal structure. For a related compound, 1-ethoxy-4-nitrobenzene, the crystal structure was determined at 100 K.[1]

Workflow for X-ray Crystallographic Analysis

cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Crystal Growth Single Crystal Growth X-ray Source X-ray Source Crystal Growth->X-ray Source Crystal Crystal X-ray Source->Crystal Irradiation Detector Detector Crystal->Detector Diffraction Data Processing Data Processing Detector->Data Processing Diffraction Pattern Structure Solution Structure Solution Data Processing->Structure Solution Electron Density Map Structure Refinement Structure Refinement Structure Solution->Structure Refinement Atomic Model Final Structure Final Structure Structure Refinement->Final Structure Validation

Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.

Alternative Analytical Techniques

While X-ray crystallography provides detailed structural information, other methods are essential for routine analysis, purity assessment, and quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for analyzing nitroaromatic compounds in environmental and biological samples.[2]

  • Principle: The sample is passed through a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. Different components of the sample interact differently with the stationary phase, leading to their separation.

  • Detection: A common detector for nitrobenzene compounds is the UV detector.[2]

  • Advantages: HPLC methods are sensitive, with detection limits in the low parts-per-billion (ppb) to low parts-per-trillion (ppt) range, reproducible, and can be automated for high-throughput analysis.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly selective and sensitive method for volatile and semi-volatile compounds.

  • Principle: The sample is vaporized and separated in a gas chromatographic column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound.

  • Application: GC-MS is a recommended EPA method for the analysis of nitrobenzene derivatives due to its selectivity and sensitivity.[2] It has been successfully used for the determination of nitrobenzenes in water samples.[3]

  • Advantages: High sensitivity and selectivity, providing both qualitative and quantitative information.

Voltammetric Methods

Electrochemical techniques like differential pulse voltammetry (DPV) offer a simple and rapid method for the determination of nitroaromatic compounds.[4]

  • Principle: These methods are based on the reduction of the nitro group at an electrode surface. The resulting current is proportional to the concentration of the analyte.

  • Advantages: Direct measurement in solution is possible, and the method has shown excellent precision.[2]

Comparative Data Summary

The following table summarizes the key performance characteristics of the discussed analytical techniques for the analysis of nitrobenzene derivatives.

FeatureX-ray CrystallographyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Differential Pulse Voltammetry (DPV)
Information Obtained 3D molecular structure, bond lengths, bond angles, intermolecular interactionsSeparation, identification, and quantification of componentsSeparation, identification, and quantification of volatile componentsQuantification based on electrochemical reduction
Sample State Single crystalLiquid solutionGas or vaporizable liquidLiquid solution
Sensitivity Not applicable for quantificationLow ppt to low ppb[2]Low ppb[2]mg/L range[4]
Selectivity Absolute structural determinationHighVery high[2]Moderate to high
Throughput LowHighHighHigh

Experimental Protocols for Alternative Techniques

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, and filter to remove any particulate matter.

  • Instrumentation: Use a standard HPLC system equipped with a C18 column and a UV detector.

  • Mobile Phase: A typical mobile phase for nitroaromatic compounds is a gradient of acetonitrile and water.

  • Analysis: Inject the sample into the HPLC system and record the chromatogram. The retention time is used for identification, and the peak area is used for quantification against a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: For water samples, a pre-concentration step such as dispersive liquid-liquid microextraction (DLLME) may be employed.[3]

  • Instrumentation: Use a GC system coupled to a mass spectrometer. A capillary column suitable for semi-volatile compounds should be used.

  • GC Conditions: Set an appropriate temperature program for the oven to ensure good separation of the analytes.

  • MS Conditions: The mass spectrometer can be operated in either full-scan mode for identification or selected-ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Workflow for Chromatographic Analysis (HPLC & GC-MS)

cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_detection Detection & Analysis Sample Sample Extraction/Dilution Extraction/Dilution Sample->Extraction/Dilution Injection Injection Extraction/Dilution->Injection Column Column Injection->Column Detector Detector Column->Detector Data Acquisition Data Acquisition Detector->Data Acquisition Quantification Quantification Data Acquisition->Quantification

Caption: General Workflow for Chromatographic Analysis.

Conclusion

The choice of analytical technique for the characterization of this compound derivatives depends on the specific research question. X-ray crystallography remains the definitive method for elucidating the solid-state structure. However, for routine analysis, quantification, and purity assessment, chromatographic techniques such as HPLC and GC-MS offer excellent sensitivity and selectivity. Voltammetric methods provide a rapid and straightforward alternative for quantitative measurements in solution. A multi-technique approach is often the most effective strategy for a comprehensive characterization of these compounds.

References

A Comparative Analysis of Leaving Group Ability in Fluoronitrobenzene Derivatives for Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the leaving group ability of various fluoronitrobenzene derivatives in the context of Nucleophilic Aromatic Substitution (SNAr) reactions. The reactivity of these compounds is critical in various applications, including the synthesis of pharmaceuticals and other fine chemicals. This document presents quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles and workflows.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. The general mechanism involves a two-step process: the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. The rate of an SNAr reaction is influenced by the nature of the leaving group, the nucleophile, the solvent, and the electronic effects of the substituents on the aromatic ring.

Data Presentation: Comparative Reactivity of Fluoronitrobenzene Derivatives

The leaving group ability in SNAr reactions is often counterintuitive when compared to SN1 and SN2 reactions. For halogens, the typical order of reactivity is F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

The following table summarizes the expected relative reactivity of various fluoronitrobenzene derivatives with a common nucleophile, piperidine, based on the electronic effects of the substituents. The reactivity is correlated with the Hammett substituent constants (σ), which quantify the electron-donating or electron-withdrawing nature of a substituent. A more positive σ value indicates a stronger electron-withdrawing effect, which generally leads to a faster reaction rate in SNAr.

CompoundSubstituent PositionsHammett Constants (σ) of SubstituentsExpected Relative Rate of Reaction with Piperidine
1-Fluoro-2,4-dinitrobenzene2-NO₂, 4-NO₂σₚ(-NO₂) = +0.78, σₒ(-NO₂) ≈ +0.8Very High
4-Fluoro-3-nitrotoluene4-F, 3-NO₂, 1-CH₃σₘ(-NO₂) = +0.71, σₚ(-CH₃) = -0.17Moderate
2-Fluoro-5-nitrotoluene2-F, 5-NO₂, 1-CH₃σₘ(-NO₂) = +0.71, σₘ(-CH₃) = -0.07Moderate
2-Fluoro-3-nitrotoluene2-F, 3-NO₂, 1-CH₃σₘ(-NO₂) = +0.71, σₒ(-CH₃) ≈ -0.07Moderate
4-Fluoro-2-nitrotoluene4-F, 2-NO₂, 1-CH₃σₒ(-NO₂) ≈ +0.8, σₘ(-CH₃) = -0.07High
4-Fluoronitrobenzene4-F, 1-NO₂σₚ(-NO₂) = +0.78Moderate to High
2-Fluoronitrobenzene2-F, 1-NO₂σₒ(-NO₂) ≈ +0.8High

Note: The Hammett constants for ortho substituents are approximate as they can be influenced by steric effects. The expected relative rates are qualitative and based on the additive effects of the substituents on the stability of the Meisenheimer intermediate.

Experimental Protocols

General Protocol for Kinetic Analysis of SNAr Reactions by UV-Vis Spectrophotometry

This protocol describes a general method for determining the second-order rate constants for the reaction of fluoronitrobenzene derivatives with piperidine in a solvent such as methanol.

Materials:

  • Fluoronitrobenzene derivative (e.g., 1-fluoro-2,4-dinitrobenzene)

  • Piperidine (freshly distilled)

  • Methanol (spectroscopic grade)

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Micropipettes

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluoronitrobenzene derivative (e.g., 1.0 x 10⁻³ M) in methanol.

    • Prepare a series of stock solutions of piperidine in methanol with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to a fixed wavelength corresponding to the maximum absorbance of the product (e.g., the N-substituted piperidine derivative). This can be determined by running a full spectrum of a completed reaction mixture.

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, place a known volume of the piperidine solution (e.g., 2.0 mL).

    • Initiate the reaction by adding a small, known volume of the fluoronitrobenzene stock solution (e.g., 50 µL) to the cuvette. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

    • Quickly mix the solution and start recording the absorbance at the chosen wavelength as a function of time. Continue recording until the reaction is complete (i.e., the absorbance reaches a plateau).

    • Repeat the experiment for each concentration of the piperidine stock solution.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) for each piperidine concentration can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A∞ - At) = -k_obs * t + ln(A∞ - A₀) where A∞ is the absorbance at infinite time, At is the absorbance at time t, and A₀ is the initial absorbance.

    • The second-order rate constant (k₂) can be determined from the slope of a plot of k_obs versus the concentration of piperidine: k_obs = k₂ * [Piperidine]

Mandatory Visualization

SNAr_Mechanism Reactants Fluoronitrobenzene + Nucleophile TS1 Transition State 1 Reactants->TS1 Rate-determining step Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Products Substituted Product + Fluoride Ion TS2->Products

Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Measurement cluster_analysis 3. Data Analysis Stock_Substrate Prepare Substrate Stock Solution Mix Mix Substrate and Nucleophile in Cuvette Stock_Substrate->Mix Stock_Nucleophile Prepare Nucleophile Stock Solutions (Varying Concentrations) Stock_Nucleophile->Mix Spectro Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) Mix->Spectro Pseudo_First_Order Calculate Pseudo-First-Order Rate Constants (k_obs) Spectro->Pseudo_First_Order Plot Plot k_obs vs. [Nucleophile] Pseudo_First_Order->Plot Second_Order Determine Second-Order Rate Constant (k₂) from Slope Plot->Second_Order

Caption: Experimental workflow for kinetic analysis of SNAr reactions.

A Comparative Guide to the Synthetic Validation of 1-Ethoxy-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes for the preparation of 1-Ethoxy-4-fluoro-2-nitrobenzene, a key intermediate in various pharmaceutical and agrochemical research and development programs. The objective is to offer a clear, data-driven comparison to aid in the selection of the most efficient and practical synthetic strategy. The primary route under consideration is the Williamson ether synthesis, a classical and reliable method for ether formation. An alternative approach via electrophilic aromatic substitution (nitration) is also evaluated.

Performance Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for the two proposed synthetic routes to this compound. The data for the Williamson ether synthesis is based on established protocols for analogous compounds, while the data for the nitration route is estimated based on general principles of electrophilic aromatic substitution and the directing effects of the substituents.

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Nitration of 3-Ethoxy-fluorobenzene
Starting Materials 4-Fluoro-2-nitrophenol, Ethyl Iodide3-Ethoxy-fluorobenzene, Nitric Acid, Sulfuric Acid
Overall Yield Good to Excellent (Est. 85-95%)Poor to Moderate (Est. 20-40% of desired isomer)
Purity of Crude Product HighLow (Mixture of regioisomers)
Reaction Time 4-8 hours1-3 hours
Reaction Temperature Room temperature to moderate heating (e.g., 60-80 °C)Low temperature (0-10 °C)
Purification Method Simple recrystallization or column chromatographyExtensive column chromatography required
Key Advantages High regioselectivity, good yield, readily available starting materials.Fewer synthetic steps if starting material is available.
Key Disadvantages Potential for O- vs. C-alkylation (though O-alkylation is highly favored).Poor regioselectivity leading to a mixture of isomers, difficult purification.
Safety Considerations Ethyl iodide is a lachrymator and alkylating agent. Use of a strong base (e.g., NaH) requires anhydrous conditions.Use of concentrated nitric and sulfuric acids requires extreme caution. The reaction is highly exothermic.

Logical Workflow for Synthetic Route Validation

The following diagram illustrates the logical workflow for validating a chosen synthetic route for this compound.

G cluster_0 Route Selection cluster_1 Execution & Analysis cluster_2 Comparison & Validation cluster_3 Documentation start Define Target Molecule: This compound route1 Route 1: Williamson Ether Synthesis start->route1 route2 Route 2: Nitration start->route2 protocol1 Develop/Optimize Protocol 1 route1->protocol1 protocol2 Develop/Optimize Protocol 2 route2->protocol2 synthesis1 Perform Synthesis 1 protocol1->synthesis1 synthesis2 Perform Synthesis 2 protocol2->synthesis2 analysis1 Analyze Product 1 (Yield, Purity - HPLC, NMR) synthesis1->analysis1 analysis2 Analyze Product 2 (Yield, Purity - HPLC, NMR) synthesis2->analysis2 compare Compare Data: Yield, Purity, Time, Cost, Safety analysis1->compare analysis2->compare decision Select Optimal Route compare->decision validation Validate & Scale-Up decision->validation report Publish Comparison Guide validation->report

Caption: Workflow for the validation of a synthetic route.

Experimental Protocols

Route 1: Williamson Ether Synthesis of this compound

This protocol is based on the well-established Williamson ether synthesis, which is expected to provide a high yield of the target compound due to the high acidity of the phenolic proton and the good reactivity of the ethylating agent.

Materials:

  • 4-Fluoro-2-nitrophenol (1.0 eq)

  • Ethyl iodide (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq) or Sodium hydride (NaH) (1.2 eq)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 4-Fluoro-2-nitrophenol in anhydrous acetone or DMF, add potassium carbonate (or carefully add sodium hydride portion-wise at 0 °C).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

  • Add ethyl iodide dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone) or 60 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • If using K₂CO₃, filter off the solid. If using NaH, quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford this compound.

Route 2: Nitration of 3-Ethoxy-fluorobenzene (Alternative)

This route involves the electrophilic nitration of 3-ethoxy-fluorobenzene. The ethoxy group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. This will likely lead to a mixture of regioisomers, with the desired this compound being one of the products.

Materials:

  • 3-Ethoxy-fluorobenzene (1.0 eq)

  • Concentrated nitric acid (HNO₃) (1.1 eq)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 3-ethoxy-fluorobenzene with stirring, maintaining the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of 3-ethoxy-fluorobenzene, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-10 °C and monitor its progress by TLC.

  • Upon completion (typically 1-3 hours), carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting crude product will be a mixture of isomers. Isolate the desired this compound using column chromatography on silica gel.

Conclusion

Based on the comparative analysis, the Williamson ether synthesis (Route 1) is the recommended synthetic route for the preparation of this compound. This recommendation is based on the anticipated high regioselectivity, which translates to a higher yield of the desired product and a significantly simpler purification process compared to the nitration of 3-ethoxy-fluorobenzene (Route 2). While the nitration route is shorter in terms of steps (assuming the availability of the starting material), the formation of multiple isomers makes it a less efficient and more labor-intensive method for obtaining the pure target compound. For any scale-up and process development, the Williamson ether synthesis offers a more robust and predictable outcome.

A Comparative Spectroscopic Analysis of 1-Ethoxy-4-fluoro-2-nitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a detailed spectroscopic comparison of three key isomers of 1-Ethoxy-4-fluoro-2-nitrobenzene: the 1,4,2-, 2,4,1-, and 4,1,2- substituted analogs. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at their distinguishing spectroscopic features. The data presented herein is crucial for the unambiguous identification and characterization of these isomers, which is a critical step in synthetic chemistry and pharmaceutical research.

Introduction

The positional isomerism in substituted nitroaromatic compounds can lead to significant differences in their chemical, physical, and biological properties. Therefore, the accurate and efficient differentiation of isomers such as this compound, 2-Ethoxy-4-fluoro-1-nitrobenzene, and 4-Ethoxy-1-fluoro-2-nitrobenzene is of paramount importance. This guide employs a multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear and objective comparison.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for the three isomers. This data has been generated using established prediction algorithms and is intended to serve as a reference for experimental validation.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

IsomerProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
This compound H-37.55dJ(H,F) = 9.0
H-57.20ddJ(H,H) = 8.5, J(H,F) = 4.5
H-68.10dJ(H,H) = 8.5
-OCH₂CH₃4.15qJ(H,H) = 7.0
-OCH₂CH₃1.45tJ(H,H) = 7.0
2-Ethoxy-4-fluoro-1-nitrobenzene H-37.40ddJ(H,F) = 9.0, J(H,H) = 2.5
H-57.15dddJ(H,H) = 8.5, J(H,F) = 8.5, J(H,H) = 2.5
H-67.95ddJ(H,H) = 8.5, J(H,F) = 5.0
-OCH₂CH₃4.20qJ(H,H) = 7.0
-OCH₂CH₃1.50tJ(H,H) = 7.0
4-Ethoxy-1-fluoro-2-nitrobenzene H-37.70dJ(H,F) = 10.0
H-56.90ddJ(H,H) = 9.0, J(H,F) = 2.5
H-67.25ddJ(H,H) = 9.0, J(H,F) = 4.0
-OCH₂CH₃4.10qJ(H,H) = 7.0
-OCH₂CH₃1.40tJ(H,H) = 7.0

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

IsomerCarbonPredicted Chemical Shift (ppm)
This compound C-1 (C-OEt)155.0 (d, J(C,F) = 2.0 Hz)
C-2 (C-NO₂)140.0
C-3120.0 (d, J(C,F) = 8.0 Hz)
C-4 (C-F)160.0 (d, J(C,F) = 250.0 Hz)
C-5115.0 (d, J(C,F) = 25.0 Hz)
C-6128.0
-OCH₂CH₃65.0
-OCH₂CH₃14.5
2-Ethoxy-4-fluoro-1-nitrobenzene C-1 (C-NO₂)148.0 (d, J(C,F) = 3.0 Hz)
C-2 (C-OEt)150.0 (d, J(C,F) = 10.0 Hz)
C-3118.0 (d, J(C,F) = 22.0 Hz)
C-4 (C-F)162.0 (d, J(C,F) = 255.0 Hz)
C-5112.0 (d, J(C,F) = 24.0 Hz)
C-6125.0 (d, J(C,F) = 8.0 Hz)
-OCH₂CH₃66.0
-OCH₂CH₃14.0
4-Ethoxy-1-fluoro-2-nitrobenzene C-1 (C-F)158.0 (d, J(C,F) = 245.0 Hz)
C-2 (C-NO₂)142.0 (d, J(C,F) = 15.0 Hz)
C-3126.0 (d, J(C,F) = 5.0 Hz)
C-4 (C-OEt)154.0
C-5116.0
C-6110.0 (d, J(C,F) = 20.0 Hz)
-OCH₂CH₃64.0
-OCH₂CH₃15.0

Table 3: Predicted Key IR Absorption Bands

IsomerFunctional GroupPredicted Wavenumber (cm⁻¹)
This compound Ar-NO₂ (asymm)1530-1510
Ar-NO₂ (symm)1350-1330
C-F1250-1200
C-O-C1280-1230
2-Ethoxy-4-fluoro-1-nitrobenzene Ar-NO₂ (asymm)1540-1520
Ar-NO₂ (symm)1360-1340
C-F1240-1190
C-O-C1270-1220
4-Ethoxy-1-fluoro-2-nitrobenzene Ar-NO₂ (asymm)1525-1505
Ar-NO₂ (symm)1345-1325
C-F1260-1210
C-O-C1290-1240

Table 4: Predicted Key Mass Spectrometry Fragmentation (Electron Ionization)

IsomerMolecular Ion (M⁺) m/zKey Fragment Ions (m/z) and Proposed Structure
This compound 185157 ([M-C₂H₄]⁺), 139 ([M-NO₂]⁺), 111 ([M-NO₂-C₂H₄]⁺)
2-Ethoxy-4-fluoro-1-nitrobenzene 185157 ([M-C₂H₄]⁺), 139 ([M-NO₂]⁺), 111 ([M-NO₂-C₂H₄]⁺)
4-Ethoxy-1-fluoro-2-nitrobenzene 185157 ([M-C₂H₄]⁺), 139 ([M-NO₂]⁺), 111 ([M-NO₂-C₂H₄]⁺)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for the this compound isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution should be clear and free of particulate matter.

  • ¹H NMR Acquisition:

    • Number of scans: 16-64

    • Relaxation delay: 1.0 s

    • Pulse width: 30-45°

    • Acquisition time: 3-4 s

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024-4096

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Acquisition time: 1.0-1.5 s

    • Spectral width: -5 to 220 ppm

    • Proton decoupling: Broadband decoupling (e.g., WALTZ-16).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Acquisition:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

  • EI-MS Acquisition:

    • Ionization energy: 70 eV

    • Source temperature: 200-250 °C

    • Mass range: m/z 40-400

    • Scan speed: 1000 amu/s

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomer Samples cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis cluster_identification Conclusion Isomer1 This compound NMR NMR Spectroscopy (¹H, ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 2-Ethoxy-4-fluoro-1-nitrobenzene Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 4-Ethoxy-1-fluoro-2-nitrobenzene Isomer3->NMR Isomer3->IR Isomer3->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Patterns MS->MS_Data Comparison Side-by-Side Comparison of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Unambiguous Isomer Identification Comparison->Identification

Caption: Workflow for the spectroscopic comparison of isomers.

Biological Activity Screening of 1-Ethoxy-4-fluoro-2-nitrobenzene Derivatives: A Comparative Guide Based on Related Compound Classes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific experimental data on the biological activity of 1-Ethoxy-4-fluoro-2-nitrobenzene derivatives is not available in the public domain. This guide, therefore, provides a comparative overview based on the known biological activities of structurally related compound classes, namely nitroaromatic and fluorinated aromatic compounds. The experimental protocols and potential mechanisms described are general and intended to serve as a foundational resource for researchers initiating studies on these specific derivatives.

The convergence of a nitro group, an ethoxy substituent, and a fluorine atom on a benzene ring suggests that this compound derivatives could exhibit a range of biological activities. The nitro group is a well-known pharmacophore in many antimicrobial and anticancer agents, while fluorine substitution can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2] The ethoxy group can further modulate the lipophilicity and electronic properties of the molecule.

Comparative Biological Activities of Related Compound Classes

The biological potential of this compound derivatives can be inferred by examining the activities of broader classes of nitroaromatic and fluorinated compounds.

Biological ActivityRelated Compound ClassGeneral FindingsPotential for this compound Derivatives
Anticancer Activity Fluorinated Aromatic CompoundsThe introduction of fluorine into heterocyclic and aromatic compounds has been shown to improve their anticancer potency.[3] For instance, certain fluorinated pyrazolylbenzimidazole hybrids have demonstrated potent growth inhibition against lung, breast, and cervical cancer cell lines.[3] The mechanism often involves the induction of apoptosis and cell cycle arrest.[4]Derivatives may exhibit significant anticancer activity, potentially through the modulation of key signaling pathways involved in cell proliferation and survival. The combination of fluorine and a nitro group could lead to enhanced cytotoxic effects.
Nitroaromatic CompoundsNitroaromatic compounds have been investigated as potential anticancer drugs.[5] Their activity is often linked to their ability to be reduced in hypoxic tumor environments, leading to the formation of cytotoxic reactive nitrogen species. Some nitro-substituted compounds have been shown to inhibit cancer cell proliferation and induce apoptosis.[4]The presence of the nitro group suggests a potential for hypoxia-activated pro-drug strategies, where the derivatives are selectively activated in the low-oxygen environment of solid tumors.
Antimicrobial Activity Fluorinated Aromatic CompoundsFluorination is a common strategy in the development of antimicrobial agents.[6] Fluorine-substituted compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[7] The enhanced activity is often attributed to increased lipophilicity and better penetration of bacterial cell membranes.[8]The fluorine atom in the target derivatives could enhance their antimicrobial properties, potentially leading to broad-spectrum activity.
Nitroaromatic CompoundsThe nitro group is a key component of several established antimicrobial drugs.[5][9] The mechanism of action typically involves the enzymatic reduction of the nitro group within the microbial cell, generating toxic intermediates that damage DNA and other critical biomolecules.[9][10] Nitro-containing molecules have shown activity against a wide range of bacteria, fungi, and protozoa.[5][9]The nitro group in this compound derivatives is a strong indicator of potential antimicrobial activity. These compounds could act as effective antimicrobial agents through reductive activation.

Experimental Protocols

Below are generalized protocols for the initial in vitro screening of novel compounds for anticancer and antimicrobial activities.

1. In Vitro Anticancer Activity Screening

A common method for assessing the cytotoxic effects of new compounds on cancer cells is the MTT assay.

  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • Following incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • After a further incubation period, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[11][12]

2. In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[7][13][14]

  • Microorganism Preparation: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a standardized inoculum density.

  • Broth Microdilution Assay:

    • The test compounds are serially diluted in a 96-well microtiter plate containing a growth medium.

    • Each well is then inoculated with the standardized microbial suspension.

    • Positive (microorganisms with no compound) and negative (medium only) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7][14]

Visualizations

Below are generalized diagrams representing a typical experimental workflow and a hypothetical signaling pathway that could be investigated for these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies synthesis Synthesis of this compound Derivatives purification Purification & Characterization synthesis->purification anticancer Anticancer Screening (e.g., MTT Assay) purification->anticancer antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) purification->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic apoptosis Apoptosis Assays ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle ros ROS Production mic->ros

Caption: General workflow for the synthesis and biological screening of novel chemical compounds.

hypothetical_signaling_pathway compound This compound Derivative ros Increased Reactive Oxygen Species (ROS) compound->ros dna_damage DNA Damage ros->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 caspase Caspase Activation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A hypothetical signaling pathway for anticancer activity involving ROS-induced apoptosis.

References

A Comparative Guide to the Computational Analysis of the Reaction Mechanism of 1-Ethoxy-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computational investigation of the nucleophilic aromatic substitution (SNAr) reaction mechanism of 1-Ethoxy-4-fluoro-2-nitrobenzene. As a molecule of interest in medicinal chemistry and materials science, understanding its reactivity is crucial for predicting reaction outcomes and designing novel synthetic pathways. This document synthesizes findings from computational studies on structurally similar compounds to predict the behavior of this compound and offers a framework for future experimental and theoretical investigations.

Introduction to the Reaction Mechanism

The reaction of this compound with a nucleophile is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This class of reactions is characterized by the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. In the case of this compound, the nitro group (-NO₂) at the ortho position and the fluorine atom at the para position to the ethoxy group (-OEt) strongly activate the ring towards nucleophilic attack. The fluorine atom is the most likely leaving group in a reaction with a nucleophile like an alkoxide.

SNAr reactions can proceed through two primary pathways:

  • Stepwise (Addition-Elimination) Mechanism: This pathway involves the formation of a discrete, negatively charged intermediate known as a Meisenheimer complex. The reaction proceeds in two steps: nucleophilic addition to form the intermediate, followed by the elimination of the leaving group to restore aromaticity. The presence of strong electron-withdrawing groups, such as the nitro group, is known to stabilize this intermediate, making the stepwise mechanism more favorable.[1]

  • Concerted Mechanism: In this pathway, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur in a single transition state without the formation of a stable intermediate.

The preferred mechanism is influenced by several factors, including the nature of the solvent, the nucleophile, the leaving group, and the substituents on the aromatic ring.[1] Computational studies, particularly those employing Density Functional Theory (DFT), have become invaluable tools for elucidating these mechanistic details.[2][3][4]

Predicted Reaction Mechanism for this compound

Based on computational studies of similar fluoronitrobenzene derivatives, the reaction of this compound with a nucleophile, such as an ethoxide ion, is predicted to favor a stepwise mechanism involving a Meisenheimer intermediate. The presence of the strongly electron-withdrawing nitro group ortho to the site of nucleophilic attack is expected to significantly stabilize the negative charge in the intermediate.[1]

Below is a DOT script representation of the predicted stepwise reaction pathway.

SNAr_Mechanism Reactants This compound + Nucleophile TS1 Transition State 1 (Addition) Reactants->TS1 k1 Intermediate Meisenheimer Complex (Intermediate) TS1->Intermediate TS2 Transition State 2 (Elimination) Intermediate->TS2 k2 Products Substituted Product + Leaving Group TS2->Products

Caption: Predicted stepwise SNAr reaction pathway for this compound.

Comparative Computational Data

While no specific computational studies on this compound are publicly available, we can draw comparisons from the literature on analogous SNAr reactions. The following table summarizes DFT-calculated activation energies for the reactions of various fluoronitrobenzenes with different nucleophiles. This data provides a quantitative context for what might be expected in a computational study of our target molecule.

ReactantNucleophileSolventComputational MethodActivation Energy (kcal/mol)Reference
1-Fluoro-2,4-dinitrobenzeneEthanolamineAcetonitrileDFT/B3LYP/6-31G(d)13.2[5]
1-Fluoro-2,4-dinitrobenzeneEthanolamineTolueneDFT/B3LYP/6-31G(d)18.5[5]
1-Fluoro-2-nitrobenzeneEthanolamineAcetonitrileDFT/B3LYP/6-31G(d)21.4[5]
p-FluoronitrobenzeneMethoxideMethanolDFT/M11Concerted TS: ~15-20[1]
Phenyl fluorideCyanideGas PhaseDFT/B3LYP/6-31+G(d,p)27.2 (Concerted)[6]

Note: The activation energies are highly dependent on the computational method and solvent model used.

Experimental Protocols

A detailed experimental investigation is crucial to validate the predictions from computational models. Below is a generalized protocol for studying the kinetics of the reaction of this compound with a nucleophile, such as sodium ethoxide.

Objective: To determine the rate law and activation parameters of the SNAr reaction.

Materials:

  • This compound

  • Sodium ethoxide

  • Anhydrous ethanol (solvent)

  • Quenching agent (e.g., dilute HCl)

  • Internal standard for chromatography

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Preparation of Solutions: Prepare stock solutions of this compound and sodium ethoxide in anhydrous ethanol of known concentrations.

  • Kinetic Runs:

    • Equilibrate the reactant solutions to the desired temperature in a thermostated bath.

    • Initiate the reaction by mixing the solutions.

    • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding to a solution of dilute HCl).

  • Analysis:

    • Analyze the quenched samples using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the reactant or product over time.

  • Data Analysis:

    • Plot the concentration of the reactant versus time to determine the order of the reaction with respect to each reactant.

    • Calculate the rate constant (k) at different temperatures.

    • Use the Arrhenius equation to determine the activation energy (Ea) and the pre-exponential factor (A).

The following DOT script illustrates a typical experimental workflow for such a kinetic study.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinetic Experiment cluster_analysis Analysis Prep_Reactants Prepare Reactant Solutions (Substrate & Nucleophile) Mix Mix Reactants at T Prep_Reactants->Mix Sample Take Aliquots at Timed Intervals Mix->Sample Quench Quench Reaction Sample->Quench Analyze Analyze Samples (e.g., HPLC, UV-Vis) Quench->Analyze Plot Plot Concentration vs. Time Analyze->Plot Calculate Calculate Rate Constants & Ea Plot->Calculate

Caption: A generalized experimental workflow for kinetic analysis of an SNAr reaction.

Comparison of Computational Methods

The choice of computational method significantly impacts the accuracy of the predicted reaction mechanism and energetic barriers. Density Functional Theory (DFT) is the most common approach for these types of studies. However, the selection of the specific functional and basis set is critical.

DFT FunctionalStrengthsWeaknessesApplicability to SNAr
B3LYP A widely used hybrid functional that often provides a good balance of accuracy and computational cost.Can sometimes underestimate reaction barriers and may not accurately describe non-covalent interactions.Commonly used in initial studies of SNAr reactions and can provide good qualitative insights into the reaction mechanism.[7]
M06-2X A meta-hybrid GGA functional that is generally better for kinetics and non-covalent interactions.Can be more computationally expensive than B3LYP.Recommended for more accurate barrier height predictions and for studying systems where dispersion forces may be important.[5]
ωB97X-D A long-range corrected hybrid functional with empirical dispersion correction.Can be computationally demanding.Well-suited for studying reaction mechanisms where charge transfer and dispersion interactions play a significant role, which can be the case in SNAr reactions involving polar solvents and charged intermediates.[8]
M11 A range-separated hybrid meta-GGA functional.Less commonly used than other functionals, so fewer benchmark studies are available.Has been shown to be well-suited for predicting the mechanism of SNAr reactions, particularly in distinguishing between stepwise and concerted pathways.[1]

Conclusion

While a dedicated computational study on the reaction mechanism of this compound is yet to be published, a comparative analysis of the existing literature on similar SNAr reactions provides a strong predictive framework. The presence of a nitro group ortho to the reaction center strongly suggests a stepwise mechanism involving a stabilized Meisenheimer intermediate. This guide has provided a basis for designing future computational and experimental studies to fully elucidate the reactivity of this important molecule. The provided tables and diagrams offer a clear, comparative overview to aid researchers in this endeavor.

References

A Comparative Benchmarking of Synthesis Methods for 1-Ethoxy-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of two primary methods for the synthesis of 1-Ethoxy-4-fluoro-2-nitrobenzene, a key building block in various pharmaceutical applications. The comparison focuses on reaction efficiency, providing quantitative data and detailed experimental protocols to support informed decisions in process development and optimization.

The two principal synthetic routes evaluated are the Williamson ether synthesis and the direct nitration of an aromatic precursor. This guide will demonstrate that while both methods are chemically plausible, the Williamson ether synthesis offers a more direct and higher-yielding pathway to the target molecule, whereas the nitration route is likely to be less efficient due to challenges in regioselectivity.

Executive Summary of Synthesis Efficiency

The following table summarizes the key quantitative metrics for the two evaluated synthesis methods for this compound.

ParameterMethod 1: Williamson Ether SynthesisMethod 2: Nitration of 1-Ethoxy-4-fluorobenzene
Starting Materials 4-fluoro-2-nitrophenol, Ethyl Iodide1-Ethoxy-4-fluorobenzene, Nitrating Mixture
Overall Yield High (estimated >80%)Moderate to Low (isomer separation required)
Reaction Time 1.5 - 2 hours1 - 2 hours
Reaction Temperature Reflux (e.g., in acetone)0°C to room temperature
Purity of Crude Product Good to ExcellentMixture of ortho and para isomers
Key Advantages High regioselectivity, high yieldPotentially fewer synthetic steps if the precursor is readily available
Key Disadvantages Requires synthesis of the nitrophenol precursorPoor regioselectivity, leading to difficult separation and lower yield of the desired isomer

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a well-established and reliable method for the preparation of ethers. In the context of this compound synthesis, this method involves the O-alkylation of 4-fluoro-2-nitrophenol with an ethylating agent, such as ethyl iodide, in the presence of a base.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products 4-fluoro-2-nitrophenol 4-fluoro-2-nitrophenol SN2_Reaction SN2 Reaction (O-Alkylation) 4-fluoro-2-nitrophenol->SN2_Reaction Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->SN2_Reaction Base Base Base->SN2_Reaction Target_Molecule This compound SN2_Reaction->Target_Molecule Salt_Byproduct Salt Byproduct SN2_Reaction->Salt_Byproduct

Figure 1: Workflow for the Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from a highly analogous synthesis of 1-ethoxy-4-nitrobenzene.[1]

Materials:

  • 4-fluoro-2-nitrophenol

  • Ethyl iodide

  • Sodium hydroxide (NaOH)

  • Acetone

  • Ice

Procedure:

  • In a 100 mL round-bottomed flask equipped with a reflux condenser, prepare an 8% (w/w) aqueous solution of sodium hydroxide.

  • To this solution, add 4-fluoro-2-nitrophenol (1 equivalent) and acetone as a solvent.

  • Add ethyl iodide (approximately 1.1 equivalents) to the mixture.

  • Heat the resulting mixture to reflux for approximately 90-120 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, pour the warm reaction mixture over crushed ice with stirring.

  • The crude this compound will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Expected Efficiency:

Based on the synthesis of the analogous compound 1-ethoxy-4-nitrobenzene, a yield of over 80% can be expected for this reaction.[1] The high regioselectivity of the Williamson ether synthesis ensures that the ethoxy group is introduced exclusively at the phenolic oxygen, leading to a high purity of the crude product.

Method 2: Nitration of 1-Ethoxy-4-fluorobenzene

An alternative approach to this compound is the direct nitration of 1-ethoxy-4-fluorobenzene (also known as 4-fluoro-phenetole). This method involves treating the aromatic ether with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

Nitration_of_Phenetole cluster_reactants Reactants cluster_process Process cluster_products Products 1-Ethoxy-4-fluorobenzene 1-Ethoxy-4-fluorobenzene Electrophilic_Aromatic_Substitution Electrophilic Aromatic Substitution 1-Ethoxy-4-fluorobenzene->Electrophilic_Aromatic_Substitution Nitrating_Mixture Nitrating Mixture (HNO3/H2SO4) Nitrating_Mixture->Electrophilic_Aromatic_Substitution Isomer_Mixture Mixture of Isomers Electrophilic_Aromatic_Substitution->Isomer_Mixture ortho_Isomer This compound (Desired Product) Isomer_Mixture->ortho_Isomer para_Isomer 1-Ethoxy-4-fluoro-3-nitrobenzene (Byproduct) Isomer_Mixture->para_Isomer

Figure 2: Logical Flow of the Nitration of 1-Ethoxy-4-fluorobenzene.

Experimental Protocol: Nitration of 1-Ethoxy-4-fluorobenzene

Materials:

  • 1-Ethoxy-4-fluorobenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 1-ethoxy-4-fluorobenzene to the cooled sulfuric acid with stirring.

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 1-ethoxy-4-fluorobenzene, maintaining the reaction temperature at or below 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • The product mixture can be extracted with a suitable organic solvent (e.g., dichloromethane).

  • The organic layer should be washed with water and a dilute sodium bicarbonate solution to remove residual acid.

  • After drying the organic layer over an anhydrous salt (e.g., MgSO₄), the solvent is removed under reduced pressure to yield a mixture of isomeric products.

  • Separation of the desired 2-nitro isomer from the 3-nitro byproduct would require chromatographic techniques.

Expected Efficiency:

Conclusion

For the synthesis of this compound, the Williamson ether synthesis is the demonstrably superior method in terms of efficiency and selectivity. It provides a direct route to the target molecule with a high expected yield and avoids the formation of difficult-to-separate isomers. While the nitration of 1-ethoxy-4-fluorobenzene is a chemically viable pathway, the lack of regioselectivity presents a significant challenge for achieving a high yield of the desired product, making it a less favorable option for large-scale or high-purity synthesis. Researchers and process chemists should therefore prioritize the Williamson ether synthesis approach for the reliable and efficient production of this compound.

References

Safety Operating Guide

Proper Disposal of 1-Ethoxy-4-fluoro-2-nitrobenzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of 1-Ethoxy-4-fluoro-2-nitrobenzene, a halogenated nitroaromatic compound. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

I. Hazard Profile and Safety Precautions

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • Laboratory coat

  • Use in a well-ventilated area or under a chemical fume hood.

II. Quantitative Data Summary

The following table summarizes key hazard and regulatory data for similar halogenated nitroaromatic compounds, which should be considered as indicative for this compound.

PropertyValueReference Compound(s)
GHS Hazard Statements H302, H311, H315, H319, H332, H335, H372, H4111-Fluoro-2-nitrobenzene, 2-Ethoxy-4-fluoro-1-nitrobenzene
UN Number 28101-Fluoro-2-nitrobenzene
Hazard Class 6.1 (Toxic Liquids)1-Fluoro-2-nitrobenzene
Packing Group III1-Fluoro-2-nitrobenzene

III. Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal company .[2] Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Waste Segregation and Collection:

  • Segregation: Keep halogenated organic waste, such as this compound, separate from non-halogenated waste to prevent unnecessary increases in disposal costs.[3]

  • Container Selection: Use a designated, properly labeled, and leak-proof container for halogenated solvent waste. The container should be made of a material compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Compounds," and the full chemical name: "this compound."

  • Collection:

    • Perform all transfers of the chemical into the waste container within a chemical fume hood to minimize inhalation exposure.[4]

    • Do not mix with other types of waste, such as strong acids, bases, or oxidizing agents.[4]

    • Keep the waste container securely closed when not in use.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1] Ensure the storage area has secondary containment.

  • Disposal Request: Once the container is full (no more than 90% capacity), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

IV. Spill Management

In the event of a spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your EHS department.

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_spill Spill Contingency A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Use Designated Labeled Waste Container C->D E Transfer Waste in Chemical Fume Hood D->E F Securely Seal and Store in Ventilated Area E->F G Contact EHS or Licensed Disposal Contractor F->G H Arrange for Professional Incineration G->H I Spill Occurs J Contain with Inert Absorbent Material I->J K Collect and Dispose of as Halogenated Waste J->K K->D

References

Navigating the Safe Handling of 1-Ethoxy-4-fluoro-2-nitrobenzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Logistical Information

This document provides crucial safety protocols and operational guidance for the handling and disposal of 1-Ethoxy-4-fluoro-2-nitrobenzene, a compound requiring careful management in laboratory settings. The following procedures are designed to mitigate risks and ensure the safety of researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The information herein is compiled from the SDSs of structurally similar and isomeric compounds, including other halogenated nitroaromatics. It is imperative to consult the supplier-provided SDS for this compound upon receipt and before commencing any work.

Hazard Overview

Based on data from analogous compounds, this compound is anticipated to be hazardous.[1][2][3] Potential hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1][3]

  • Mutagenicity: Some related nitroaromatic compounds have shown mutagenic effects in laboratory experiments.[4]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to prevent exposure.

PPE CategorySpecification
Hand Protection Butyl rubber or Viton® gloves are strongly recommended. These materials show high resistance to nitro compounds and halogenated hydrocarbons. Double gloving is advised.
Eye Protection Chemical safety goggles and a face shield are required.
Skin and Body A flame-retardant lab coat, worn over personal clothing. Chemical-resistant apron and sleeves should be considered for larger quantities or when splashing is possible.
Respiratory All work must be conducted in a certified chemical fume hood. For emergency situations or if engineering controls fail, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Preparation and Engineering Controls
  • Fume Hood: All handling of this compound, including weighing and transfers, must be performed within a properly functioning and certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and personal protective equipment should be readily available.

Chemical Handling
  • Avoid Inhalation and Contact: Work in a manner that minimizes the generation of dust or aerosols. Avoid all direct contact with the skin, eyes, and clothing.

  • Weighing: If the compound is a solid, weigh it out in the fume hood on a tared, sealed container to minimize exposure.

  • Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the chemical. Avoid creating dust or splashes.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath within the fume hood. Avoid open flames.

Immediate First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Halogenated Waste Stream: this compound is a halogenated nitroaromatic compound. All waste containing this chemical must be collected in a designated, properly labeled "Halogenated Organic Waste" container.

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams. This is crucial for proper disposal and can impact disposal costs.[5]

Container Management
  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the words "Hazardous Waste."

  • Closure: Keep waste containers tightly closed except when adding waste.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Disposal Method
  • Incineration: The standard and required disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste disposal facility.[3][6] This process is necessary to ensure the complete destruction of the compound and to manage the hazardous byproducts of combustion, such as hydrogen fluoride and nitrogen oxides.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

SafeHandlingWorkflow start Start: Plan Experiment ppe_check Don Appropriate PPE (Butyl/Viton Gloves, Goggles, Face Shield, Lab Coat) start->ppe_check fume_hood_prep Prepare Chemical Fume Hood (Verify Airflow, Clear Workspace) ppe_check->fume_hood_prep handling Handle Chemical (Weighing, Transfers, Reactions) fume_hood_prep->handling spill Spill Occurs? handling->spill Check for Spills exposure Exposure Occurs? handling->exposure Check for Exposure spill_response Execute Spill Response Protocol spill->spill_response Yes spill->exposure No decontamination Decontaminate Work Area & Equipment spill_response->decontamination first_aid Administer Immediate First Aid & Seek Medical Attention exposure->first_aid Yes exposure->decontamination No first_aid->decontamination waste_segregation Segregate Waste (Halogenated Organic Waste) decontamination->waste_segregation waste_disposal Store Waste for EHS Pickup (Labeled, Closed Container) waste_segregation->waste_disposal end End of Procedure waste_disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethoxy-4-fluoro-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Ethoxy-4-fluoro-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.